molecular formula C11H15NO B064362 (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol CAS No. 173034-70-3

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol

Cat. No.: B064362
CAS No.: 173034-70-3
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-DFWSTUSTSA-N
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Description

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol is a high-value, enantiomerically pure chiral building block and ligand of significant interest in advanced asymmetric synthesis. Its structure incorporates a rigid, strained aziridine ring with two defined stereocenters, which is further functionalized with a benzyl group and a hydroxymethyl moiety. This unique architecture makes it an exceptional precursor and ligand for the development of novel catalytic systems, particularly in stereoselective nucleophilic ring-opening reactions of aziridines to generate valuable chiral amines and amino alcohols.

Properties

IUPAC Name

[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-DFWSTUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426841
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173034-70-3
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Safe Handling and Neutralization of Aziridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for Aziridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Nature

Aziridines (ethyleneimines) represent a class of three-membered heterocycles characterized by immense ring strain (~27 kcal/mol). This thermodynamic instability drives their utility as potent electrophiles in organic synthesis and medicinal chemistry (e.g., Mitomycin C, Thiotepa). However, this same reactivity renders them biologically hazardous.

The Core Hazard: Aziridines are powerful alkylating agents. Unlike Michael acceptors which require specific activation, unhindered aziridines can directly alkylate nucleophilic centers on DNA (specifically the N7 position of guanine) without metabolic activation. This leads to cross-linking, depurination, and strand scission, resulting in high mutagenicity and carcinogenicity.

Mechanism of Toxicity

To understand the safety protocols, one must understand the molecular mechanism of injury. The aziridine nitrogen, at physiological pH, can become protonated (aziridinium ion), becoming a target for nucleophilic attack by DNA bases.

Diagram 1: Mechanism of DNA Alkylation by Aziridine

Figure 1 illustrates the direct alkylation pathway, highlighting why barrier protection is non-negotiable.

DNA_Alkylation Aziridine Aziridine (Neutral) Protonation Protonation (Physiological pH) Aziridine->Protonation Aziridinium Aziridinium Ion (Highly Electrophilic) Protonation->Aziridinium Adduct N7-Alkylguanine Adduct Aziridinium->Adduct Nucleophilic Attack DNA_Guanine DNA (Guanine N7) (Nucleophile) DNA_Guanine->Adduct Result Depurination & Strand Scission Adduct->Result Hydrolysis

Caption: Kinetic pathway of aziridine-mediated DNA damage via N7-guanine alkylation.

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls.

Engineering Controls
  • Fume Hood: All operations (weighing, reaction setup, quenching) must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: Use anti-static guns or ionizing fans when weighing solid aziridine derivatives to prevent dispersal.

Glove Selection Strategy

Standard nitrile gloves provide insufficient protection against pure aziridines or concentrated solutions due to rapid permeation.

Glove MaterialProtection LevelUse CaseBreakthrough Time (Est.)
Silver Shield / 4H (Laminate) High (Primary) Handling neat compounds, spills, or stock solutions.> 480 mins
Double Nitrile (Thick) Medium (Secondary) Dilute solutions (<10 mM) or as an outer layer over Laminate.< 15 mins (Splash only)
Latex None DO NOT USE. Permeable to organic alkylators.Immediate

Protocol:

  • High-Risk: Wear Silver Shield laminate gloves as the inner layer. Wear standard nitrile gloves as the outer layer for dexterity.

  • Technique: If the outer nitrile glove is splashed, strip and replace it immediately.[1] The inner laminate glove provides the chemical barrier.

Operational Workflow: "Cradle to Grave"

Safety is a continuous process from storage to disposal.

Diagram 2: Safe Handling Workflow

Figure 2 outlines the decision logic for daily operations.

Handling_Workflow Start Start: Aziridine Handling Check_State Physical State? Start->Check_State Liquid Liquid/Volatile Check_State->Liquid Solid Solid/Powder Check_State->Solid Weighing_L Syringe Transfer (Sure-Seal/Septum) Liquid->Weighing_L Vapor Hazard Weighing_S Closed Balance + Anti-Static Gun Solid->Weighing_S Dust Hazard Reaction Reaction Execution (Closed Vessel) Weighing_L->Reaction Weighing_S->Reaction Quench_Decision Reaction Complete? Reaction->Quench_Decision Quench_Step Add Thiosulfate Buffer (In Situ Quench) Quench_Decision->Quench_Step Yes Workup Standard Workup (Aqueous Waste -> Segregated) Quench_Step->Workup

Caption: Operational logic flow for handling aziridines from weighing to quenching.

Decontamination and Quenching Protocol

Do not dispose of active aziridines in general organic waste. They must be chemically neutralized (quenched) first.

The Thiosulfate Method

Sodium thiosulfate (


) is a "soft" nucleophile that effectively opens the aziridine ring, rendering it non-alkylating.

Reagents:

  • Solution A: Sodium Thiosulfate (10% w/v in water).

  • Solution B: Sodium Bicarbonate (Sat. aq.) – Essential to maintain pH > 7.

Why Bicarbonate? Acidic conditions can cause aziridines to polymerize violently or form volatile species. Bicarbonate buffers the solution, ensuring the thiosulfate attacks the ring in a controlled manner.

Step-by-Step Quenching:

  • Cooling: Cool the reaction mixture or waste solution to 0°C.

  • Buffering: Add Solution B (Bicarbonate) to ensure the pH is slightly alkaline (pH 8-9).

  • Quenching: Slowly add Solution A (Thiosulfate) roughly 20 equivalents relative to the aziridine.

  • Time: Stir vigorously for at least 12 hours at room temperature.

  • Verification: Check for residual oxidant/alkylator using 4-(p-nitrobenzyl)pyridine (NBP) test if available, or assume hazardous until incinerated.

  • Disposal: Label as "Deactivated Aziridine Waste - Contains Thiosulfate" and route for incineration.

Emergency Response: Spills

Speed and respiratory protection are critical. Aziridines are often volatile lachrymators.

Diagram 3: Emergency Spill Response Logic

Figure 3 details the immediate actions required during a spill event.

Spill_Response Spill SPILL DETECTED Assess Assess Volume & Volatility Spill->Assess Minor Minor (<5mL, In Hood) Assess->Minor Manageable Major Major (>5mL, Outside Hood) Assess->Major High Hazard PPE_Don Don PPE: Silver Shield Gloves + Goggles Minor->PPE_Don Evacuate EVACUATE LAB Call EHS / Fire Dept Major->Evacuate Absorb Cover with Vermiculite/Sand PPE_Don->Absorb Neutralize Apply Thiosulfate/Bicarbonate Slurry over Absorbent Absorb->Neutralize Collect Collect into Sealed Container Label: Hazardous Waste Neutralize->Collect

Caption: Triage and response protocol for aziridine spills.

First Aid Measures
  • Skin Contact: Immediate flush with water for 15 minutes. Discard contaminated clothing (do not wash).

  • Inhalation: Move to fresh air immediately. Medical observation is required for delayed pulmonary edema.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9033, Aziridine. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Aziridine Hazards in the Laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aziridine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Ethyleneimine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Setup of Nucleophilic Ring-Opening of Aziridines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Power of a Strained Ring

Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocyclic compounds of significant interest in organic synthesis. Their high utility stems from an inherent ring strain of approximately 26-27 kcal/mol, which makes them susceptible to ring-opening reactions.[1][2] The nucleophilic ring-opening of aziridines is a powerful and versatile transformation that provides direct access to a wide variety of valuable, highly functionalized nitrogen-containing molecules, such as β-amino acids, β-amino alcohols, and 1,2-diamines, which are prevalent motifs in pharmaceuticals and biologically active compounds.[1][3]

This guide provides a comprehensive overview of the core principles, experimental setups, and detailed protocols for performing nucleophilic ring-opening reactions of aziridines, designed to equip researchers with the knowledge to successfully implement and adapt these methodologies for their specific synthetic goals.

Core Principles: Navigating the Mechanistic Landscape

The success of an aziridine ring-opening reaction hinges on a clear understanding of the factors that control its reactivity, regioselectivity, and stereoselectivity.

Activating the Aziridine: A Prerequisite for Reaction

The reactivity of the aziridine ring is critically dependent on the substituent attached to the nitrogen atom.[4]

  • Activated Aziridines: When the nitrogen atom bears an electron-withdrawing group (EWG), such as a p-toluenesulfonyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc) group, the ring is considered "activated".[1][2] The EWG polarizes the C-N bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to attack by nucleophiles. These reactions can often proceed under mild conditions.[5]

  • Non-Activated Aziridines: Aziridines with electron-donating groups (e.g., alkyl groups) on the nitrogen are "non-activated" and are relatively inert to most nucleophiles.[5][6] To induce reactivity, they must first be activated. This is typically achieved by treating the aziridine with an electrophile or a Brønsted/Lewis acid. This process forms a highly reactive aziridinium ion intermediate, which is then readily attacked by a nucleophile.[6][7]

Regioselectivity: Controlling the Site of Attack

An unsymmetrically substituted aziridine presents two distinct electrophilic carbon centers for nucleophilic attack. The regiochemical outcome is a delicate interplay of electronic, steric, and reaction conditions.[8][9]

  • Under Neutral or Basic Conditions (SN2-like): For most activated aziridines, the reaction follows a classic SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom, leading to the anti-Markovnikov product.[3][10]

  • Under Acidic Conditions (SN1-like): In the presence of a strong acid, the aziridine nitrogen is protonated to form an aziridinium ion. The positive charge development favors the more substituted carbon, which can better stabilize it. The reaction pathway shifts towards an SN1-like mechanism, where the nucleophile attacks the more substituted carbon (Markovnikov product).[11] However, a full carbocation is rarely formed; the reaction proceeds through a continuum between SN1 and SN2 pathways.[11]

  • Catalyst-Controlled Regioselectivity: The choice of catalyst can provide an exceptional level of control, even overriding inherent substrate biases. For instance, different palladium-phosphine ligand systems have been shown to selectively direct the nucleophilic attack to either the C2 or C3 position of the aziridine ring.[12]

Stereoselectivity: Dictating the 3D Arrangement

The nucleophilic ring-opening of chiral aziridines is often highly stereospecific. In a typical SN2-type reaction, the nucleophile attacks the carbon from the face opposite to the C-N bond, resulting in a complete inversion of the stereochemistry at the center of attack.[12] This stereospecificity makes the reaction a reliable tool for the asymmetric synthesis of chiral amines.

General Experimental Workflow

The process for conducting a nucleophilic ring-opening of an aziridine follows a standard sequence in synthetic organic chemistry. The key stages are outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere if needed) prep_reagents->setup 1. Setup addition Sequential Reagent Addition setup->addition monitoring Reaction Monitoring (e.g., TLC, LC-MS) addition->monitoring 2. Monitor quench Reaction Quenching monitoring->quench 3. Workup extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify 4. Purify characterize Product Characterization (NMR, MS, IR) purify->characterize 5. Analyze

Caption: General workflow for the nucleophilic ring-opening of aziridines.

Detailed Experimental Protocol: A Representative Example

This section details the ring-opening of a N-tosyl-activated aziridine with an amine nucleophile, a common and reliable transformation.[13]

Reaction: Synthesis of (R)-N1-(phenyl)-N2-tosyl-1-phenylethane-1,2-diamine from (R)-2-phenyl-1-tosylaziridine and aniline.

Materials and Reagents:

  • (R)-2-phenyl-1-tosylaziridine

  • Aniline

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, nitrogen/argon inlet, and standard glassware.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (R)-2-phenyl-1-tosylaziridine (e.g., 1.0 mmol, 275 mg).

    • Add anhydrous acetonitrile (10 mL) to dissolve the aziridine.

    • Add aniline (1.2 mmol, 112 mg, 1.2 equivalents) to the stirred solution via syringe at room temperature.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate with silica gel and use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting aziridine spot has been consumed. Visualize the spots under a UV lamp.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in dichloromethane (20 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove any acidic impurities.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[6][14]

    • Select an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis to separate the desired product from any unreacted starting materials or byproducts.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization:

    • Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Key Experimental Parameters and Considerations

The optimal conditions for aziridine ring-opening can vary significantly depending on the nucleophile and the aziridine substrate. The following table summarizes typical conditions for different classes of nucleophiles.

Nucleophile TypeExample NucleophileCatalyst / PromoterTypical SolventTemperature (°C)Key Considerations & Regioselectivity
Nitrogen Amines, AzidesNone, or Lewis Acids (e.g., La(OTf)₃)[15]CH₃CN, THF, or neat[13]25 - 82Generally attacks the less substituted carbon. Lewis acids can enhance reactivity.
Oxygen Alcohols, WaterBrønsted or Lewis Acids (e.g., TfOH)[16]Alcohol (as solvent), CH₂Cl₂25 - 60Acid catalysis is often required, which can favor attack at the more substituted carbon.[16]
Sulfur ThiolsBase (e.g., K₂CO₃) or Lewis AcidsCH₂Cl₂, THF0 - 25Highly nucleophilic; reactions are often fast and highly regioselective for the less substituted carbon.[3]
Carbon Organocuprates, GrignardsNoneTHF, Et₂O-78 - 0Attack generally occurs at the less substituted carbon. Requires anhydrous conditions.
Carbon EnolatesLDA, LiHMDSTHF-78 - 25Used for forming C-C bonds; regioselectivity is typically for the less substituted carbon.[10][17]
Halides F⁻, Cl⁻, Br⁻Acidic conditions (e.g., DMPU-HF)[11]CH₃CN, PhMe-40 - 25Acidic conditions can lead to a mix of regioisomers; outcome is substrate-dependent.[11][18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction - Insufficient activation of aziridine.- Low nucleophilicity of the reagent.- Low reaction temperature.- For non-activated aziridines, add a Lewis or Brønsted acid.- Increase the reaction temperature or use a more potent nucleophile.- Consider using a catalyst to accelerate the reaction.[19]
Low Yield - Incomplete reaction.- Product decomposition during workup or purification.- Formation of side products.- Extend the reaction time or increase the temperature.- Use milder workup conditions. For sensitive products, consider using basic alumina for chromatography instead of silica gel.[20]- Re-evaluate reaction conditions (solvent, temperature, catalyst) to improve selectivity.
Poor Regioselectivity - Reaction conditions favor a mixed SN1/SN2 pathway.- Steric and electronic factors on the substrate are poorly differentiated.- For SN2 selectivity, avoid acidic conditions and use a less polar solvent.- For SN1 selectivity, use a strong Lewis/Brønsted acid in a polar solvent.- Employ a catalyst known to direct regioselectivity.[12]
Difficulty in Purification - Product and starting material have similar polarity.- Product is unstable on silica gel.- Ensure the reaction goes to completion to consume all starting material.- Try a different stationary phase for chromatography (e.g., alumina, C18).- Consider crystallization as an alternative purification method.

References

  • Stankovic, S., D'Hooghe, M., Catak, S., Waroquier, M., Van Speybroeck, V., De Kimpe, N., & Ha, H. J. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665.

  • BenchChem. (2025). Application Note & Protocol: Nucleophilic Addition to Activated Aziridines. BenchChem.

  • Yadav, J. S., Reddy, B. V. S., & Eeshwaraiah, S. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269345.

  • Yadav, J. S., Reddy, B. V. S., & Eeshwaraiah, S. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11.

  • Ghorai, M. K., & Kumar, A. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(22), 5035.

  • Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1811-1824.

  • Schaus, S. E., & Jacobsen, E. N. (2000). Enantioselective Ring Opening of Meso Aziridines Catalyzed by Tridentate Schiff Base Chromium(III) Complexes. Organic Letters, 2(7), 1001-1004.

  • Li, G., Antilla, J. C., & Toste, F. D. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition, 56(38), 11399-11403.

  • Synfacts. (2012). Catalytic Asymmetric Ring-Opening Reactions of Aziridines. Synfacts, 2012(08), 0898.

  • Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2005). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 70(18), 7131-7139.

  • Choi, J., Yu, T. H., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

  • Concellón, J. M., Riego, E., & Rodríguez-Solla, H. (2008). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 13(1), 106-115.

  • Wang, C., Feng, X., & Liu, X. (2019). Kinetic Resolution of Aziridines via Catalytic Asymmetric Ring-Opening Reaction with Mercaptobenzothiazoles. Organic Letters, 21(15), 6030-6034.

  • Reddy, P. V., & Schaus, S. E. (2025). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry.

  • Kumar, A., & Sharma, S. (2016). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 18(6), 1566-1570.

  • D'hooghe, M., & De Kimpe, N. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2829-2866.

  • Olczak, J., & Mlynarski, J. (2018). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 23(10), 2533.

  • Denmark, S. E. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign.

  • Concellón, J. M., Riego, E., & Rodríguez-Solla, H. (2008). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 13(1), 106-115.

  • O'Brien, P., & Taylor, J. E. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51493.

  • Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2021). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. Organic Letters, 23(15), 5899-5903.

  • Ghorai, M. K., & Kumar, A. (2018). Nucleophilic ring opening reactions of aziridines. Tetrahedron, 74(38), 5577-5607.

  • Connon, S. J., & Ryan, J. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(28), 7682-7686.

  • Britton, J., & Jamison, T. F. (2017). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Angewandte Chemie International Edition, 56(30), 8836-8840.

  • Choi, J., Yu, T. H., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

  • Thomson, R. J., & Mennen, S. M. (2018). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 83(15), 8170-8181.

  • Choi, J., Yu, T. H., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

  • Wang, R., & Xian, M. (2016). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports, 6, 22386.

  • Ghorai, M. K., & Kumar, A. (2020). Aziridine Ring Opening: An Overview of Sustainable Methods. The Chemical Record, 20(10), 1085-1104.

Sources

Precision Synthesis of Chiral 1,2-Diamines via Regio- and Stereocontrolled Aziridine Ring-Opening

[1][2]

Executive Summary

Chiral 1,2-diamines are privileged structural motifs in medicinal chemistry (e.g., Oxaliplatin, Tamiflu) and asymmetric catalysis (e.g., Jacobsen’s ligand). While various synthetic routes exist, the nucleophilic ring-opening of chiral aziridines represents the most direct and stereocontrolled strategy. This guide details the "spring-loaded" reactivity of aziridines, providing robust protocols for Lewis acid-catalyzed aminolysis and azidolysis. We focus on activated aziridines (N-sulfonyl/acyl) due to their synthetic utility and predictable reactivity profiles.

Mechanistic Insights & Strategic Planning

The "Spring-Loaded" Electrophile

Aziridines possess approximately 27 kcal/mol of ring strain.[1] This energy drives the ring-opening reaction, but the outcome—specifically regioselectivity and stereochemistry—is dictated by the interplay between the N-protecting group, the nucleophile, and the catalyst.

Stereochemical Rules (The Inversion Principle)

For chiral non-racemic aziridines, the reaction predominantly proceeds via an


 mechanisminversion of configuration
  • Implication: To synthesize an

    
    -diamine, one often starts from an 
    
    
    -aziridine or an
    
    
    -aziridine (depending on substitution pattern), assuming a trans-opening.
  • Exception: If the reaction passes through a stable carbocation (e.g., benzylic positions with weak nucleophiles), an

    
    -like pathway may lead to racemization or retention (via double inversion), though this is rare in optimized catalytic systems.
    
Regioselectivity Decision Matrix

Controlling where the nucleophile attacks (C2 vs. C3) is critical.

  • Steric Control (

    
    ):  Nucleophiles attack the less substituted carbon. Common with alkyl-substituted aziridines.[2][3]
    
  • Electronic Control: Nucleophiles attack the more substituted carbon if that carbon can stabilize a developing positive charge (e.g., benzylic/allylic).

Pathway Visualization

The following diagram illustrates the decision logic for selecting the correct pathway based on substrate class.

Aziridine_LogicStartStart: Chiral AziridineSubstrateSubstrate Type?Start->SubstrateTerminalAlkyl-Substituted(Terminal)Substrate->TerminalAliphatic RBenzylicAryl-Substituted(Benzylic)Substrate->BenzylicAromatic RCondition1Standard Nucleophile(Amine/Azide)Terminal->Condition1Condition2Lewis Acid Catalysis(Sc(OTf)3 / Cu(OTf)2)Benzylic->Condition2Result1Attack at LESSSubstituted Carbon (C3)Condition1->Result1Steric ControlResult2Attack at MORESubstituted Carbon (C2)Condition2->Result2Electronic ControlStereoOutcome:Anti-Stereochemistry(Inversion)Result1->StereoResult2->Stereo

Figure 1: Decision tree for predicting regioselectivity in activated aziridine ring-opening.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Aminolysis

Objective: Synthesis of chiral vicinal diamines using aromatic or aliphatic amines. Catalyst Selection: Scandium(III) Triflate [

Materials
  • Substrate: N-Tosyl-2-phenylaziridine (Chiral) [1.0 equiv]

  • Nucleophile: Aniline derivative or Benzylamine [1.2 equiv]

  • Catalyst:

    
     [1–5 mol%]
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)
    
  • Quench: Sat.

    
    
    
Step-by-Step Workflow
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the chiral N-tosyl aziridine (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%) to the solution at room temperature (25 °C).
    
    • Note: For highly reactive aziridines, cool to 0 °C before addition.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC (typically 2–6 hours).

    • Checkpoint: The spot for the aziridine (

      
       in 30% EtOAc/Hex) should disappear; a more polar product spot (
      
      
      ) should appear.
  • Work-up: Quench with water (5 mL). Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Validation (Expected Results)
ParameterValueNotes
Yield 85–95%High efficiency due to ring strain relief.
Regioselectivity >95:5Benzylic attack favored for aryl aziridines with Lewis Acid.
ee% Retention >98%Minimal racemization under mild Lewis Acid conditions.
Protocol B: Azidolysis (The "Click" Precursor Route)

Objective: Introduction of an azide group followed by reduction to a primary amine, yielding a differentially substituted 1,2-diamine. Reagent: Trimethylsilyl Azide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Step-by-Step Workflow
  • Activation: Dissolve N-Tosyl aziridine (1.0 mmol) in DCM (5 mL).

  • Catalysis: Add Yttrium catalyst or simple Lewis Acid like

    
     (5 mol%).
    
  • Azide Attack: Add

    
     (1.2 mmol) dropwise. Caution: Azides are toxic and potentially explosive. Work in a fume hood.
    
  • Reaction: Stir at ambient temperature for 4–12 hours.

  • Reduction (Staudinger):

    • To the crude reaction mixture (or purified azide), add

      
       (1.5 equiv) in THF/Water (10:1).
      
    • Stir for 12 hours at room temperature.

  • Isolation: Acid/Base extraction allows isolation of the free amine.

Critical Optimization Parameters

Solvent Effects on Regioselectivity

Solvent choice can dramatically alter the regiochemical outcome by modulating the "tightness" of the ion pair intermediate.

SolventDielectric ConstantEffect on MechanismRecommended For
Toluene LowPromotes

(Tight ion pair)
Steric control (Terminal attack)
Acetonitrile HighStabilizes transition statesGeneral purpose / Benzylic attack
HFIP High (H-bond donor)Activates Aziridine via H-bondingDifficult substrates / Catalyst-free
Catalyst Troubleshooting
  • Problem: Low conversion.

    • Solution: Increase catalyst loading to 10 mol% or switch to a "hotter" Lewis acid like

      
       or 
      
      
      .
  • Problem: Loss of enantiopurity (Racemization).

    • Cause: Reaction temperature too high or

      
       character too strong.
      
    • Solution: Lower temperature to -20 °C; switch to a less ionizing solvent (e.g., Toluene instead of MeCN).

Visualizing the Stereochemistry

The following diagram depicts the stereochemical inversion inherent in the

Stereo_FlowReactant(S)-Aziridine(Wedge Bond)TSTransition State(Backside Attack)Reactant->TS+ NucleophileProduct(R)-Diamine(Dash Bond - Inversion)TS->ProductRing Opening

Figure 2: Stereochemical inversion pathway during nucleophilic ring-opening.

References

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024).[4] Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085.[4]

  • Peruncheralathan, S., Henze, M., & Schneider, C. (2007).[5] Sc(OTf)3-Catalyzed Aminolysis of Meso-Aziridines. Synlett, 2007(14), 2289–2291.

    • Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011).[5] Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines.[6] Organic Letters, 13(22), 5972–5975.

    • Yadav, J. S., Reddy, B. V. S., et al. (2002).[5] Indium tribromide catalyzed efficient aminolysis of activated aziridines.[5] Synthesis, 2002(08), 1061-1064.

    • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.

    Role of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol in medicinal chemistry

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol in Medicinal Chemistry

    Executive Summary

    (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol (CAS: 173034-70-3) is a privileged chiral motif in medicinal chemistry, functioning dually as a chiral ligand for enantioselective catalysis and a chiral building block for the synthesis of bioactive aza-heterocycles.[1] Its unique structural rigidity, combined with the coordinating ability of the hydroxyl group and the aziridine nitrogen, makes it highly effective in controlling stereochemistry during C-C bond formation and nucleophilic ring-opening reactions.[1] This guide details its application in the asymmetric addition of organozincs to aldehydes and its utility in synthesizing enantiopure 1,2-diamines and amino alcohols.[1]

    Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

    PropertyDetail
    Chemical Name (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol
    CAS Number 173034-70-3
    Molecular Formula C₁₁H₁₅NO
    Molecular Weight 177.24 g/mol
    Appearance Colorless to pale yellow viscous liquid or low-melting solid
    Solubility Soluble in CH₂Cl₂, Toluene, THF, Ethanol
    Key Functionality Bidentate Ligand (N, O donor), Electrophilic Aziridine Ring
    Storage 2–8°C, under inert atmosphere (Ar/N₂).[1] Hygroscopic.

    Mechanism of Action: Stereochemical Control

    The utility of this compound stems from its ability to form rigid chelate complexes with transition metals (particularly Zinc and Copper).

    Ligand Acceleration & Transition State

    In the asymmetric addition of diethylzinc (Et₂Zn) to aldehydes, the aziridinyl methanol acts as a bidentate ligand.

    • Deprotonation: The hydroxyl proton is removed by Et₂Zn, forming a Zinc-alkoxide complex.[1]

    • Coordination: The aziridine nitrogen coordinates to the Zinc, creating a rigid 5-membered chelate ring.[1]

    • Catalytic Cycle: This chiral complex binds the aldehyde and a second equivalent of Et₂Zn. The rigidity of the aziridine ring and the steric bulk of the α-methylbenzyl group force the aldehyde to approach from a specific face (Re-face or Si-face), inducing high enantioselectivity.[1]

    Diagram: Catalytic Cycle & Transition State

    G cluster_0 Pre-Catalyst Formation cluster_1 Asymmetric Addition Cycle Ligand (R,R)-Aziridinyl Methanol (Ligand) ZnComplex Chiral Zinc-Alkoxide Complex (Active Catalyst) Ligand->ZnComplex - Ethane Et2Zn Et2Zn (0.5 - 1.0 equiv) Et2Zn->ZnComplex TS Bimetallic Transition State (Face Selective) ZnComplex->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Et2Zn_2 Et2Zn (Stoichiometric) Et2Zn_2->TS Product_Zn Zinc-Alkoxide Product TS->Product_Zn Alkyl Transfer Product_Zn->ZnComplex Regeneration Final_Product Chiral Alcohol (High ee) Product_Zn->Final_Product Hydrolysis (H3O+) caption Figure 1: Mechanism of Enantioselective Alkylation via Zinc Chelation.

    Application Protocol 1: Asymmetric Synthesis of Chiral Alcohols

    Objective: Synthesis of (S)-1-phenylpropan-1-ol via enantioselective addition of diethylzinc to benzaldehyde. Rationale: This reaction is the benchmark for evaluating chiral ligands. The (R,R)-aziridine ligand typically induces high enantiomeric excess (ee > 90%).[1]

    Materials:
    • Ligand: (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol (5 mol%)[1]

    • Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

    • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)[1]

    • Solvent: Anhydrous Toluene (3 mL)

    • Atmosphere: Argon or Nitrogen

    Step-by-Step Procedure:
    • Catalyst Formation:

      • Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

      • Add Ligand (8.9 mg, 0.05 mmol) and anhydrous Toluene (1 mL).

      • Cool to 0°C.

      • Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise. Caution: Et₂Zn is pyrophoric.

      • Stir at 0°C for 20 minutes to form the active zinc-alkoxide species.

    • Aldehyde Addition:

      • Cool the mixture to the optimization temperature (typically -20°C to 0°C depending on substrate; start at 0°C).

      • Add Benzaldehyde (106 mg, 1.0 mmol) dissolved in Toluene (1 mL) slowly over 10 minutes.

      • Note: Slow addition prevents non-catalyzed background reaction.

    • Reaction Monitoring:

      • Stir at 0°C for 6–12 hours.

      • Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot.

    • Quench & Isolation:

      • Quench carefully with 1N HCl (2 mL) or saturated NH₄Cl solution. Gas evolution will occur.[1]

      • Extract with Et₂O (3 x 10 mL).

      • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Analysis:

      • Purify via flash chromatography (Silica gel).

      • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).[1]

    Application Protocol 2: Chiral Building Block (Ring Opening)

    Objective: Regioselective synthesis of chiral 1,2-diamines or amino alcohols. Context: The aziridine ring is highly strained.[2][3] Under acidic conditions or with Lewis acids, nucleophiles can open the ring.[1] The regioselectivity (C2 vs C3 attack) is controlled by the N-substituent and the nucleophile.[1]

    Workflow Diagram: Regioselective Ring Opening

    RingOpening cluster_pathA Path A: C3 Attack (Steric Control) cluster_pathB Path B: C2 Attack (Electronic Control) Start (R,R)-Aziridinyl Methanol Nu1 Nucleophile: N3-, CN-, Amines Condition: Mild Lewis Acid Start->Nu1 Nu2 Nucleophile: H2O, AcOH Condition: Strong Acid (TFA) Start->Nu2 Prod1 Beta-Amino Alcohol (Retention of C2 config) Nu1->Prod1 Regioselective Prod2 Alpha-Substituted Amine (Inversion at C2) Nu2->Prod2 Activated Aziridinium caption Figure 2: Divergent Synthesis via Regioselective Ring Opening.

    Protocol: Synthesis of Chiral 1,2-Diamine (Precursor)
    • Activation: Dissolve (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol (1.0 equiv) in CH₂Cl₂.

    • Ring Opening: Add TMS-N₃ (Trimethylsilyl azide, 1.5 equiv) and a catalytic amount of Yb(OTf)₃ (10 mol%).

    • Conditions: Stir at room temperature for 12 hours. The azide attacks the less hindered C3 position (Path A).

    • Reduction: The resulting azido-alcohol can be reduced (H₂/Pd-C) to yield the chiral 1,2-diamine with the hydroxymethyl group intact.[1]

    Troubleshooting & Optimization

    IssueProbable CauseSolution
    Low Enantioselectivity (ee < 50%) Moisture contaminationEnsure Toluene is distilled over Na/Benzophenone.[1] Use flame-dried glassware.[1]
    Low Yield Incomplete catalyst formationIncrease stirring time of Ligand + Et₂Zn to 30 mins before adding aldehyde.
    Background Reaction Temperature too highLower reaction temperature to -20°C to suppress non-catalyzed addition.
    Poor Regioselectivity (Ring Opening) Wrong Solvent/AcidSwitch solvent. Acetonitrile favors C3 attack; Ethereal solvents may vary. Use Lewis acids for better control.

    Safety & Handling

    • Aziridine Toxicity: Aziridines are potential alkylating agents and should be treated as mutagenic/carcinogenic. Handle only in a fume hood with double gloves.

    • Pyrophoric Reagents: Diethylzinc ignites on contact with air. Use strict Schlenk techniques. Have a bucket of sand or Class D extinguisher nearby.

    • Waste Disposal: Quench all zinc residues with dilute HCl or iPrOH under inert gas before disposal. Aziridine waste should be treated with nucleophiles (e.g., thiosulfate) to open the ring before disposal.[1]

    References

    • Synthesis and Application of Chiral Aziridines

      • Title: Asymmetric Synthesis of Chiral Aziridine Ligands for Asymmetric Alkyl
      • Source: Organic Syntheses, 2011.[1]

      • URL:[Link] (Note: Refers to the diphenyl analog, protocol adaptable).[1]

    • Regioselective Ring Opening

      • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle.
      • Source: Frontiers in Chemistry, 2023.[1]

      • URL:[Link]

    • Medicinal Chemistry Relevance

      • Title: Synthetic Aziridines in Medicinal Chemistry: A Mini-Review.
      • Source: Mini-Reviews in Medicinal Chemistry, 2016.[1]

      • URL:[Link]

    • General Aziridine Chemistry

      • Title: Aziridines and Epoxides in Organic Synthesis.
      • Source: Wiley-VCH, 2006.[1]

      • URL:[Link]

    Sources

    Diastereoselective reactions involving chiral aziridine auxiliaries.

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Diastereoselective Reactions Involving Chiral Aziridine Scaffolds

    
    -Lithiation and Regioselective Ring Opening of Chiral Aziridines
    

    Executive Summary

    Chiral aziridines represent a unique class of "spring-loaded" electrophiles in asymmetric synthesis. Unlike passive chiral auxiliaries (e.g., Evans oxazolidinones) that are attached and removed, chiral aziridines often function as Sacrificial Chiral Scaffolds . They direct stereoselectivity through two distinct mechanisms:

    • 
      -Lithiation:  The aziridine nitrogen directs the metallation of the adjacent carbon, allowing the installation of electrophiles with high diastereocontrol (retention of configuration).
      
    • Nucleophilic Ring Opening: The ring strain (~27 kcal/mol) drives stereospecific

      
       reactions, transferring the chiral information from the ring carbon to a linear amine product.
      

    This guide details the Florio-Couty Protocol for

    
    -lithiation and the Regioselective Opening Protocol  for accessing 1,2-diamines and 
    
    
    
    -amino acids, essential motifs in peptidomimetics and alkaloids.

    Mechanistic Principles & Decision Matrix

    The utility of a chiral aziridine is determined by its

    
    -substituent.[1] Electron-withdrawing groups (sulfonyl, carbonyl) activate the ring for opening and stabilize 
    
    
    
    -anions, while alkyl groups require Lewis acid activation.[2]
    Visual 1: Strategic Decision Matrix for Aziridine Functionalization

    AziridineStrategy Start Chiral Aziridine Substrate N_Group Check N-Substituent Start->N_Group EWG Electron Withdrawing (Ts, Bus, Boc) N_Group->EWG Activates C-H Alkyl Electron Donating (Bn, Alkyl) N_Group->Alkyl Requires LA Lithiation α-Lithiation (Florio-Couty) EWG->Lithiation s-BuLi / -78°C Opening Ring Opening EWG->Opening Nu- / Catalyst Alkyl->Opening Acid Catalysis Only Retain Functionalized Aziridine (Ring Intact) Lithiation->Retain Electrophile Trapping Linear Chiral Amine (Ring Opened) Opening->Linear Regioselective Attack

    Caption: Workflow for selecting reaction pathways based on N-substitution. N-Bus/Ts groups enable both lithiation and controlled opening.

    Protocol A: Diastereoselective -Lithiation (Florio-Couty Method)

    This protocol describes the functionalization of the aziridine ring without opening it. It relies on the Complexation-Induced Proximity Effect (CIPE) , where the lithium coordinates to the sulfonyl oxygen (or N-lone pair), directing deprotonation syn to the directing group.

    Target Substrate:

    
    -tert-butylsulfonyl (Bus) or 
    
    
    
    -2-pyridyl aziridines. Scope: Introduction of alkyl, allyl, or carbonyl groups at C2 with retention of configuration.
    Materials:
    • Substrate: (S)-1-(tert-butylsulfonyl)-2-methylaziridine (1.0 equiv).

    • Base:

      
      -BuLi (1.3 equiv, 1.4 M in cyclohexane). Note: 
      
      
      
      -BuLi is often too nucleophilic and may attack the sulfur.
    • Additive: TMEDA (Tetramethylethylenediamine) (1.3 equiv) – Critical for aggregate breakup.

    • Solvent: Anhydrous THF (0.2 M concentration).

    • Electrophile: Methyl iodide, Benzaldehyde, or Allyl bromide.

    Step-by-Step Methodology:
    • System Prep: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

    • Substrate Addition: Dissolve the chiral aziridine and TMEDA in the cooled THF. Stir for 10 minutes to allow thermal equilibration.

    • Lithiation (The Critical Step):

      • Add

        
        -BuLi dropwise over 10 minutes via syringe pump.
        
      • Observation: A color change (often distinct yellow or orange) indicates formation of the lithiated species.

      • Timing: Stir at -78°C for exactly 30-45 minutes .

      • Warning: Do not exceed -50°C; the lithiated species is configurationally stable only at low temperatures [1].

    • Electrophile Trapping:

      • Add the electrophile (1.5 equiv) neat or in minimal THF.

      • Stir at -78°C for 1 hour.

    • Quench & Workup:

      • Quench with saturated aqueous

        
        at low temperature.
        
      • Warm to room temperature.[3] Extract with EtOAc (3x).

      • Dry over

        
         and concentrate.
        
    Mechanism of Stereocontrol:

    The lithiation occurs syn to the sulfonyl group due to chelation. Upon reaction with the electrophile, the stereochemistry is retained (Retention of Configuration), yielding a single diastereomer.

    Visual 2: Transition State Model (Chelation Control)

    LithiationTS Li Li+ O_Sulf O (Sulfonyl) Li->O_Sulf Chelation N_Az N (Aziridine) Li->N_Az Coordination C_Alpha C-α (Anion) Li->C_Alpha Stabilization N_Az->O_Sulf Linker N_Az->C_Alpha Bond

    Caption: Simplified chelation model showing Lithium bridging the sulfonyl oxygen and the aziridine nitrogen, locking the conformation.

    Protocol B: Regioselective Nucleophilic Ring Opening

    Once the aziridine is functionalized (or if using a commercial chiral aziridine), the ring must be opened to access the final linear target (e.g., chiral diamines).

    The Challenge: Regioselectivity (Attack at C2 vs. C3).

    • C3 Attack (Less Hindered): Favored by basic/nucleophilic conditions (

      
      ).
      
    • C2 Attack (More Substituted): Favored by Lewis Acids or benzylic stabilization (

      
      -like).
      
    Protocol: Indium(III)-Catalyzed Aminolysis

    This method is preferred for high yields and mild conditions, avoiding strong acids that might racemize the center [2].

    Target: Synthesis of vicinal diamines.

    • Reaction Mix: Combine

      
      -Tosyl aziridine (1.0 equiv) and the amine nucleophile (1.2 equiv) in 
      
      
      
      .
    • Catalyst: Add

      
       (5-10 mol%).
      
    • Conditions: Stir at room temperature for 2-6 hours.

    • Outcome:

      • The nucleophile attacks the more substituted carbon (C2) if it can stabilize a positive charge (e.g., Phenyl group).

      • For alkyl-substituted aziridines, attack usually occurs at the less hindered carbon (C3).

    Data Summary: Regioselectivity Rules
    Substrate TypeReagent/ConditionsMajor Site of AttackMechanismReference
    2-Alkyl-N-Ts
    
    
    , DMF
    C3 (Terminal)
    
    
    (Steric)
    [3]
    2-Phenyl-N-Ts
    
    
    ,
    
    
    C2 (Benzylic)Electronic[2]
    2-Alkyl-N-Bus
    
    
    ,
    
    
    C3 (Terminal)
    
    
    [4]
    Aziridine-2-Ester
    
    
    , TFA
    C2 (Internal)Electronic[5]

    Troubleshooting & Optimization (Expert Insights)

    Issue 1: "Fratricide" during Lithiation.

    • Symptom:[4][5][6] Low yield, recovery of starting material.

    • Cause: The lithiated aziridine acts as a base and deprotonates unreacted starting material, or attacks the electrophile too slowly.

    • Fix: Ensure rapid addition of the electrophile. Use a "reverse addition" (cannulate the lithiated species into the electrophile solution) if the electrophile is sensitive to base.

    Issue 2: Loss of Enantiopurity during Ring Opening.

    • Symptom:[4][5][6][7] Lower ee% in final product.

    • Cause:

      
       pathway allows carbocation planarization before nucleophilic attack.
      
    • Fix: Switch to a strictly

      
       protocol (Basic conditions, strong nucleophile) or use a milder Lewis Acid (
      
      
      
      instead of
      
      
      ).

    Issue 3: N-Protecting Group Removal.

    • Challenge: Sulfonyl groups (Ts, Bus) are hard to remove.

    • Solution:

      • N-Bus: Cleaves easily with mild acid (HCl/MeOH) or heat, making it superior to Tosyl for drug synthesis.

      • N-Ts: Requires harsh reductive conditions (Na/Naphthalene or

        
        ). Recommendation:  Use N-Bus aziridines for pharmaceutical targets.
        

    References

    • Florio, S., et al. (2014).[8] "Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines." Organic & Biomolecular Chemistry. Link

    • Yadav, J. S., et al. (2023). "Regioselective ring opening of aziridines." Frontiers in Chemistry. Link

    • Hu, X. E. (2004). "Nucleophilic Ring Opening of Aziridines." Tetrahedron. Link

    • Denolf, B., Leemans, E., & De Kimpe, N. (2007).[4] "Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl

      
      -Chloro Imines." Journal of Organic Chemistry. Link
      
    • Srivastava, N., et al. (2020).[9] "Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids." Organic & Biomolecular Chemistry. Link

    Sources

    Troubleshooting & Optimization

    Aziridine Ring-Opening Optimization: Technical Support Center

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Subject: Reaction Engineering & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists

    Executive Summary: The Strain-Driven Landscape

    Welcome to the Aziridine Optimization Portal. The driving force of your reaction is the release of approximately 27 kcal/mol of ring strain energy.[1] However, harnessing this energy requires a precise balance between activation (protonation/coordination) and nucleophilicity .

    This guide treats your reaction as a system of competing pathways:

    • Regioselective Opening: The desired pathway (

      
       vs. 
      
      
      
      attack).
    • Polymerization (CROP): The cationic runaway reaction.

    • Hydrolysis/Solvolysis: The background noise.

    Module A: Regioselectivity Troubleshooting

    Issue: "I am observing a mixture of regioisomers (C2 vs. C3 attack)."

    Diagnosis: Regioselectivity in aziridines is a tug-of-war between steric control (

    
    -like) and electronic control  (
    
    
    
    -like). The outcome is dictated by the substituent on the nitrogen (Activated vs. Non-activated) and the catalyst employed.[2]
    The Decision Logic (Visualized)

    The following diagram illustrates the decision matrix for predicting and controlling regioselectivity.

    RegioselectivityLogic Start Start: Aziridine Substrate Type Nitrogen Substituent? Start->Type Activated Activated (EWG) (Ts, Boc, Ac, SO2R) Type->Activated NonActivated Non-Activated (H, Alkyl, Benzyl) Type->NonActivated Conditions Reaction Conditions? Activated->Conditions Acidic Acidic / Lewis Acid (BF3, Cu(OTf)2) NonActivated->Acidic Protonation Outcome3 Poor Reactivity Requires Activation NonActivated->Outcome3 Inert to weak nuc Basic Basic / Nucleophilic (No Lewis Acid) Conditions->Basic Soft Nucleophile Conditions->Acidic Hard/Weak Nucleophile Outcome1 Steric Control (SN2) Attack at LESS substituted C Basic->Outcome1 Dominant Pathway Outcome2 Electronic Control (SN1-like) Attack at MORE substituted C Acidic->Outcome2 Cation Stabilization

    Figure 1: Decision tree for predicting regioselectivity based on substrate class and reaction conditions.

    Troubleshooting Q&A

    Q1: Why does adding a Lewis Acid (

    
    ) reverse my regioselectivity? 
    
    • Mechanism: Without a catalyst, nucleophiles attack the less hindered carbon (Steric/

      
      ). When you add a Lewis Acid, it coordinates to the nitrogen, lengthening the 
      
      
      
      bonds. The bond to the more substituted carbon weakens more significantly because that carbon can better stabilize the developing partial positive charge (Electronic/
      
      
      -like).
    • Fix: If you want attack at the less hindered carbon, avoid strong Lewis acids. Use mild activation (e.g., LiClO

      
      ) or increase nucleophile strength (e.g., using azide 
      
      
      
      in place of an amine).

    Q2: My 2-phenylaziridine yields a 50:50 mixture. How do I fix this?

    • Root Cause: Benzylic substrates are "borderline." The benzylic carbocation is stable enough to trigger

      
       character, but the steric bulk isn't high enough to fully block 
      
      
      
      .
    • Optimization:

      • To favor Benzylic Attack: Use a non-polar solvent (DCM, Toluene) and a strong Lewis Acid (

        
         or 
        
        
        
        ).
      • To favor Terminal Attack: Switch to a polar aprotic solvent (DMF, DMSO) to solvate the cation and promote a "loose"

        
         transition state, and use a nucleophilic salt (e.g., NaN
        
        
        
        ) without acid catalysis.
    Module B: Reactivity & Yield Optimization

    Issue: "The reaction is stalled, or I am recovering starting material."

    Diagnosis: The activation energy barrier is too high. This is common with Non-activated aziridines (N-alkyl/N-H), which are poor electrophiles compared to their N-Tosyl or N-Acyl counterparts [1].

    Optimization Table: Reactivity Matrix
    Substrate TypeReactivity LevelRecommended ActivationPotential Pitfall
    N-Tosyl / N-Sulfonyl HighNone or Mild Lewis Acid (
    
    
    )
    Hydrolysis if water is present.
    N-Acyl / N-Boc ModerateLewis Acid (
    
    
    ,
    
    
    )
    Deprotection of Boc group by strong acids.
    N-Alkyl / N-Benzyl LowStrong Brønsted Acid (TFA, HOTf) or QuaternizationPolymerization (See Module C).
    N-H Aziridine Very LowIn situ activation (e.g., with
    
    
    )
    N-alkylation side reactions.

    Q3: How do I open a "stubborn" unactivated N-alkyl aziridine?

    • Protocol: You must convert the aziridine into an aziridinium ion .

      • Method A (Protic): Use stoichiometric p-TsOH in refluxing acetonitrile.

      • Method B (Alkylation): Treat with MeOTf or Benzyl Bromide to form the quaternary ammonium salt, which will ring-open almost instantaneously with nucleophiles [2].

    Module C: Preventing Polymerization (CROP)

    Issue: "My reaction turned into a viscous gel or gum."

    Diagnosis: You have triggered Cationic Ring-Opening Polymerization (CROP) . This occurs when a ring-opened amine product acts as a nucleophile and attacks another molecule of activated aziridine [3].

    The CROP Mechanism (Visualized)

    Polymerization Aziridine Activated Aziridine (Electrophile) Product Ring-Opened Amine (Nucleophile) Aziridine->Product Desired Nuc Attack Product->Aziridine Self-Attack (Slow) Dimer Dimer (New Nucleophile) Product->Dimer Rapid Propagation Polymer Oligomers/Polymer (GUM) Dimer->Polymer

    Figure 2: The pathway to polymerization. The product amine competes with the external nucleophile.

    Q4: How do I stop the polymerization?

    • Concentration Control: Run the reaction dilute (0.05 M to 0.1 M). Polymerization is bimolecular (second-order), while intramolecular reactions or solvent attacks are often pseudo-first-order.

    • Nucleophile Excess: Use a large excess (3–5 equiv) of the external nucleophile to statistically outcompete the product amine.

    • Substrate Modification: If possible, use N-Sulfonyl aziridines . The resulting product is a sulfonamide, which is non-nucleophilic and cannot propagate the polymer chain.

    Standard Operating Procedures (SOPs)
    Protocol A: Lewis Acid Catalyzed Regioselective Opening (General)

    Best for: N-Tosyl aziridines, favoring attack at the more substituted carbon.

    Reagents:

    • Substrate: 1.0 equiv N-Tosyl Aziridine

    • Nucleophile: 1.2–2.0 equiv (e.g., Alcohol, Amine)

    • Catalyst: 10–20 mol%

      
       or 
      
      
      
      [4]
    • Solvent: Anhydrous

      
       (0.2 M)
      

    Step-by-Step:

    • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

    • Dissolution: Dissolve the aziridine and the nucleophile in anhydrous DCM.

    • Catalyst Addition: Cool to 0°C . Add the Lewis Acid dropwise. Note: Exotherm is possible.[3]

    • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.

      • Checkpoint: If starting material persists after 2h, heat to 40°C.

    • Quench: Quench with sat. aq.

      
      .
      
    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      
    Protocol B: Nucleophilic Opening of Non-Activated Aziridines (Solvent-Free)

    Best for: Green chemistry applications, N-alkyl aziridines.

    Reagents:

    • Substrate: 1.0 equiv N-Alkyl Aziridine

    • Nucleophile: 1.5 equiv Amine

    • Support: Silica Gel (

      
      , 200-400 mesh)
      

    Step-by-Step:

    • Adsorption: Mix the aziridine and amine nucleophile.

    • Activation: Add Silica Gel (approx. 1g per mmol substrate). The slightly acidic nature of

      
       activates the ring [5].
      
    • Reaction: Stir the solid/slurry at RT for 4–12 hours.

    • Extraction: Wash the silica pad with EtOAc/MeOH (9:1) to elute the product.

    References
    • Nucleophilic ring opening reactions of aziridines. Semantic Scholar. [Link]

    • Alkylative Aziridine Ring-Opening Reactions. Molecules (MDPI). [Link]

    • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC). [Link]

    • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines. IIT Kanpur / J. Org. Chem. [Link][4]

    • Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry (RSC). [Link][5]

    Sources

    Technical Support Center: Purification of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the purification of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of these valuable chiral building blocks.

    The purification of diastereomeric compounds like (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol presents unique challenges due to the similar physical properties of the stereoisomers. This guide offers practical, experience-driven solutions to overcome these hurdles and achieve high purity.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the purification of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its derivatives.

    Issue 1: Poor Separation of Diastereomers by Column Chromatography

    Question: I am struggling to separate the diastereomers of my N-alpha-methylbenzyl-substituted aziridine-2-methanol derivative using standard silica gel column chromatography. The spots on the TLC plate are very close together, or appear as a single elongated spot. What can I do to improve the separation?

    Answer: Poor resolution of diastereomers on silica gel is a common challenge. Since diastereomers have different physical properties, they can be separated by chromatography, but optimizing the conditions is crucial.[1][2][3] Here are several strategies to enhance separation:

    • Solvent System Optimization: The choice of eluent is critical. A systematic approach to solvent screening is recommended.

      • Start with a non-polar/polar solvent system like hexanes/ethyl acetate and gradually increase the polarity.[4]

      • If standard systems fail, consider adding a small percentage of a third solvent. For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.

      • For more polar derivatives, a dichloromethane/methanol system might be more effective.[5]

    • Stationary Phase Variation: If silica gel is ineffective, consider alternative stationary phases.

      • Alumina (Basic or Neutral): For compounds that are sensitive to the acidic nature of silica gel, basic or neutral alumina can be a good alternative.[6] Some aziridines are known to decompose on silica gel.[6]

      • Reversed-Phase Chromatography: C18-functionalized silica is another excellent option, particularly for diastereomers that are difficult to separate by normal-phase chromatography.[1][2] A mobile phase of water/acetonitrile or water/methanol is typically used.

    • Flash Chromatography Techniques: Modern automated flash chromatography systems can significantly improve separation efficiency.

      • Column Stacking: For particularly challenging separations, stacking two columns can increase the column length and improve resolution.[1][2]

      • Gradient Elution: Employing a shallow gradient of the eluting solvent can help to better resolve closely eluting compounds.

    • Temperature: While less common for column chromatography, running the column at a lower temperature can sometimes enhance selectivity.

    Issue 2: Product Decomposition or Ring-Opening During Purification

    Question: I am observing significant product loss and the appearance of new, more polar spots on my TLC after column chromatography. I suspect my aziridine derivative is decomposing or undergoing ring-opening. How can I prevent this?

    Answer: Aziridines are strained three-membered rings and can be susceptible to ring-opening, especially under acidic conditions or in the presence of nucleophiles.[7][8] The acidic nature of standard silica gel is a common culprit.

    • Deactivating the Stationary Phase:

      • Triethylamine Wash: Pre-treating the silica gel with a solvent mixture containing triethylamine can neutralize acidic sites.

      • Use of Basic Alumina: As mentioned previously, basic alumina is a less acidic alternative to silica gel and can prevent the degradation of acid-sensitive compounds.[6]

    • Minimizing Contact Time: The longer the compound is on the column, the greater the chance of decomposition.

      • Use flash chromatography with slightly higher flow rates to reduce the purification time.

      • Avoid letting the column run dry, as this can lead to channeling and prolonged elution times.

    • Protecting Groups: If the hydroxyl group of the methanol moiety is unprotected, it could potentially act as an intramolecular nucleophile. While less likely for this specific compound, consider protecting it as a silyl ether or another suitable protecting group if ring-opening persists.

    • Careful Handling: Ensure that all solvents are dry and free of acidic impurities.

    Issue 3: Difficulty with Recrystallization

    Question: I have attempted to purify my (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol by recrystallization, but I am either getting an oil or very low recovery of crystalline material. What are the key parameters to optimize for successful recrystallization?

    Answer: Recrystallization is a powerful technique for purifying diastereomers, as they often have different crystal packing energies and solubilities.[1][2] However, finding the right conditions can be challenging.

    • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Systematic Screening: Perform small-scale solubility tests with a variety of solvents of differing polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water).[9]

      • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[9] A common combination is pentane/methylene chloride.[4]

    • Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals. Rapid cooling can trap impurities and lead to the formation of an oil. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.[9]

    • Seeding: If crystallization is reluctant to start, adding a seed crystal of the desired pure diastereomer can induce crystallization.

    • Concentration: The concentration of the solution is also important. If the solution is too dilute, crystallization may not occur. If it is too concentrated, the product may precipitate out too quickly, trapping impurities.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary methods for purifying (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its derivatives?

    A1: The most common and effective purification techniques for these chiral compounds are:

    • Flash Column Chromatography: This is often the first method of choice for separating diastereomers.[5][10] Optimization of the stationary and mobile phases is key to success.

    • Recrystallization: This technique can be highly effective for obtaining diastereomerically pure material, provided suitable solvent conditions can be identified.[4][11][12] Selective crystallization has been successfully used for similar N-alpha-methylbenzyl aziridine derivatives.[7]

    • High-Performance Liquid Chromatography (HPLC): For analytical assessment of diastereomeric purity and for small-scale preparative separations, chiral HPLC can be employed.[4][13]

    • Supercritical Fluid Chromatography (SFC): This technique is also a powerful tool for the separation of stereoisomers.[1][2]

    Q2: How can I determine the diastereomeric ratio of my purified product?

    A2: The diastereomeric ratio (d.r.) can be determined by several analytical methods:

    • ¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the proton NMR spectrum. Integration of these signals can provide a quantitative measure of the d.r.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying stereoisomers.[4][13] Different types of chiral stationary phases (e.g., cyclodextrin, amylose, or cellulose-based) can be screened to find the optimal separation conditions.[13]

    • Gas Chromatography (GC) on a Chiral Stationary Phase: For volatile derivatives, chiral GC can also be an effective method for determining enantiomeric and diastereomeric purity.[13]

    Q3: Can I separate the enantiomers of a racemic mixture of a derivative of 1-(alpha-Methylbenzyl)aziridine-2-methanol?

    A3: Separating enantiomers is more challenging than separating diastereomers because enantiomers have identical physical properties in an achiral environment.[1][2] To separate enantiomers, you must introduce a chiral element into the system:

    • Chiral Chromatography: This is the most direct method, using a chiral stationary phase in either HPLC or GC.[13]

    • Diastereomeric Salt Formation: If your derivative has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by recrystallization, followed by regeneration of the enantiomerically pure compound.

    • Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

    Q4: Are there any specific safety precautions I should take when working with aziridines?

    A4: Yes, aziridines should be handled with care. They are alkylating agents and are considered to be potentially toxic and mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and disposal information.

    Experimental Protocols & Data

    Protocol 1: General Procedure for Flash Column Chromatography
    • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

    • Column Packing: The column is packed with silica gel as a slurry in the initial, least polar eluent.

    • Loading: The dried product/silica mixture is carefully loaded onto the top of the packed column.

    • Elution: The column is eluted with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.

    • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.

    • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified product.

    Parameter Condition A (Non-polar) Condition B (Polar) Condition C (Amine Additive)
    Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
    Mobile Phase Hexanes:Ethyl Acetate (9:1 to 7:3)Dichloromethane:Methanol (98:2 to 95:5)Hexanes:Ethyl Acetate with 0.5% Triethylamine
    Typical Application Less polar derivativesMore polar derivatives (e.g., with additional hydroxyl groups)Basic derivatives prone to tailing

    Table 1: Example Conditions for Flash Column Chromatography

    Protocol 2: General Procedure for Recrystallization
    • Dissolution: The crude solid is placed in a flask and the chosen recrystallization solvent is added portion-wise while heating until the solid just dissolves.

    • Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel.

    • Cooling: The flask is covered and allowed to cool slowly to room temperature.

    • Further Cooling: The flask is then placed in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: The crystals are collected by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

    • Drying: The crystals are dried under vacuum to remove any residual solvent.

    Visualizations

    Purification Workflow

    Purification_Workflow Crude_Product Crude (R)-1-[(R)-alpha-Methylbenzyl) aziridine-2-methanol Derivative Analysis Analyze d.r. (NMR, Chiral HPLC) Crude_Product->Analysis Purification_Choice Choose Purification Method Analysis->Purification_Choice Column_Chromatography Flash Column Chromatography Purification_Choice->Column_Chromatography Diastereomers separable by TLC Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline solid Pure_Product Pure Diastereomer Column_Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Confirm Purity and d.r. Pure_Product->Final_Analysis

    Caption: A typical workflow for the purification of chiral aziridine derivatives.

    Troubleshooting Decision Tree for Poor Chromatographic Separation

    Troubleshooting_Chromatography Start Poor Separation on Silica Gel Optimize_Solvent Optimize Solvent System? (e.g., change polarity, add modifier) Start->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase? (e.g., Alumina, C18) Optimize_Solvent->Change_Stationary_Phase No Success Separation Achieved Optimize_Solvent->Success Yes Use_HPLC Consider Preparative HPLC? Change_Stationary_Phase->Use_HPLC No Change_Stationary_Phase->Success Yes Use_HPLC->Success Yes Failure Still Poor Separation Use_HPLC->Failure No

    Caption: Decision tree for troubleshooting poor chromatographic separation.

    References

    • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

    • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Available from: [Link]

    • Wuts, P. G. M. (2001). Catalytic asymmetric synthesis of chiral aziridines. US Patent 6,258,960B1.
    • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

    • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. Available from: [Link]

    • Ghibaudi, E., et al. (2019). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. HAL Open Science. Available from: [Link]

    • Huin, C., et al. (2005). Development and validation of a separation method for the diastereomers and enantiomers of aziridine-type protease inhibitors. Electrophoresis, 26(12), 2313-9. Available from: [Link]

    • Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. (2021). MDPI. Available from: [Link]

    • Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. (2024). JACS Au. Available from: [Link]

    • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. (2022). PMC. Available from: [Link]

    • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies. Available from: [Link]

    • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. (2020). PMC. Available from: [Link]

    • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014). Journal of Visualized Experiments. Available from: [Link]

    • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. Available from: [Link]

    • Alkylative Aziridine Ring-Opening Reactions. (2021). Semantic Scholar. Available from: [Link]

    • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (1988). Radboud University. Available from: [Link]

    • Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses. Available from: [Link]

    • Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. (2015). PubMed. Available from: [Link]

    • Recent updates and future perspectives in aziridine synthesis and reactivity. (2022). PMC. Available from: [Link]

    • Synthetic Approaches for the Construction of Chiral Aziridines. (2025). ResearchGate. Available from: [Link]

    • Trouble with chiral separations. (2020). Chromatography Today. Available from: [Link]

    • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

    • Preparation of Enantiopure Non-Activated Aziridines and Synthesis of Biemamide B, D, and epiallo-Isomuscarine. (2022). Journal of Visualized Experiments. Available from: [Link]

    • INSTRUCTION MANUAL FOR CHIRALPAK® IA. Chiral Technologies. Available from: [Link]

    • How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. Available from: [Link]

    • Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. (2015). Organic Chemistry Portal. Available from: [Link]

    • Separation of diastereomers by crystallization with seeding. (2023). Reddit. Available from: [Link]

    • An Easy Route to Aziridine Ketones and Carbinols. (2018). PMC. Available from: [Link]

    • Expedient synthesis of substituted (S)-N-(α-methylbenzyl)aziridines. (2004). Royal Society of Chemistry. Available from: [Link]

    • Aziridines in Synthesis. Baran Lab, Scripps Research. Available from: [Link]

    • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2018). PMC. Available from: [Link]

    • Recent advances in the field of chiral crystallization. (2022). ResearchGate. Available from: [Link]

    • Separation of diastereomers by extractive distillation. US Patent 4,874,473A.
    • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2022). ChemRxiv. Available from: [Link]

    • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Available from: [Link]

    • Purification of Organic Compounds: from Crude Product to Purity. (2023). University of the West Indies at St. Augustine. Available from: [Link]

    • Microfluidic antisolvent crystallization for chiral symmetry breaking. (2017). Lab on a Chip. Available from: [Link]/articlelanding/2017/lc/c7lc00832a)

    Sources

    Technical Support Center: Scalability in Chiral Aziridine Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Scalability Issues in the Synthesis of Chiral Aziridines Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Content Type: Technical Troubleshooting Guide & FAQs

    Introduction: The High-Stakes Geometry of Aziridines

    Chiral aziridines are high-value pharmacophores and synthetic intermediates, prized for their ring strain (~27 kcal/mol) which drives diverse ring-opening functionalizations. However, this same strain energy makes their synthesis at scale a balancing act between reactivity and stability .

    When scaling from milligrams to grams (or kilograms), three primary failure modes emerge:

    • Safety Hazards: Exothermic decomposition of high-energy nitrene precursors (e.g., sulfonyl azides).

    • Catalyst Deactivation: Formation of stable, off-cycle intermediates (e.g., triazolines) or catalyst poisoning by trace impurities.

    • Downstream Degradation: Acid-catalyzed ring opening during purification on standard silica gel.

    This guide provides field-proven solutions to these bottlenecks, moving beyond "standard" literature methods to robust, scalable protocols.

    Module 1: Strategic Route Selection

    Before troubleshooting, ensure the chosen route fits your scale and equipment constraints.

    FeatureNitrene Transfer (Catalytic) Aza-Darzens (Organocatalytic) Amino Alcohol Ring Closure
    Primary Mechanism Metal-catalyzed nitrene insertion into alkenes.Nucleophilic attack of enolate on imine + ring closure.Activation of -OH followed by intramolecular displacement.
    Scalability Rating High (with safety controls).Medium (Atom economy issues).High (Industrial standard).
    Key Risk Energetic hazards of azides/iodinanes.[1]Control of diastereoselectivity.Racemization during activation.
    Best For Unfunctionalized alkenes (styrenes).Densely functionalized aziridines.Converting chiral pool materials.[2]

    Module 2: Troubleshooting Guide

    Issue 1: Rapid Drop in Enantioselectivity (ee) Upon Scale-Up

    Symptom: Small-scale (50 mg) reactions yield 95% ee, but 10 g scale reactions drop to 80% ee or lower.

    • Root Cause A: Temperature Gradients. Aziridination is often exothermic. At larger scales, heat accumulation creates "hot spots" where the non-selective background reaction (or a less selective catalytic pathway) competes.

      • Solution: Switch from batch addition to semi-batch addition . Slowly add the limiting reagent (usually the nitrene source or diazo compound) over 4–6 hours using a syringe pump. Ensure the internal temperature never deviates by >2°C.

    • Root Cause B: Catalyst Aggregation. Some catalysts (e.g., certain Cu-BOX complexes) can form non-selective aggregates at higher concentrations.

      • Solution: Verify the linear relationship between catalyst loading and ee. If ee drops at higher concentrations, maintain the concentration (dilution) used in the small-scale screen, even if it requires larger reactor volume.

    Issue 2: Reaction Stalls or "Blacks Out" (Catalyst Death)

    Symptom: The reaction starts well but stops at 50-60% conversion. Adding more reagents does not restart it.

    • Root Cause: Triazoline Formation. In nitrene transfer reactions (especially with organic azides), the azide can undergo a [3+2] cycloaddition with the alkene to form a stable triazoline, sequestering the metal catalyst.

      • Solution: Increase the temperature slightly to promote the extrusion of N₂ from the triazoline (converting it to aziridine) or use a slow addition of the azide to keep its steady-state concentration low relative to the alkene.

    • Root Cause: Trace Water/Impurities. High-valent metal-nitrene intermediates are highly electrophilic and easily quenched by nucleophilic impurities (water, alcohols).

      • Solution: Add molecular sieves (4Å, activated) directly to the reaction vessel. Ensure alkenes are distilled or passed through a plug of basic alumina to remove peroxides.

    Issue 3: Product Degradation During Purification

    Symptom: Crude NMR shows clean product, but yield plummets after column chromatography.

    • Root Cause: Acidic Ring Opening. Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the aziridine nitrogen, triggering nucleophilic ring opening by the eluent (e.g., methanol/ethanol) or trace water.

      • Solution 1 (Deactivation): Pre-treat the silica column with 1–2% triethylamine (Et₃N) in the eluent.

      • Solution 2 (Alternative Phase): Use Neutral Alumina or Florisil® instead of silica.

      • Solution 3 (Crystallization): For scales >10 g, avoid chromatography entirely. See the Representative Protocol below for crystallization techniques.

    Module 3: Representative Scalable Protocol

    Protocol: VAPOL-Catalyzed Asymmetric Aziridination (Adapted from Wulff et al.) Target: Synthesis of chiral cis- or trans-aziridines from imines and diazoacetates.

    1. Catalyst Preparation (Pre-Complexation):

    • Step: Charge a flame-dried flask with VAPOL ligand (1 equiv) and Boron triphenyl (3 equiv). Add solvent (toluene or DCM) and heat to 80°C for 1 hour.

    • Why: The active species is a boroxinate complex. Pre-forming this ensures 100% active catalyst enters the main reaction, reducing induction periods.

    • Scale Tip: This catalyst solution is stable and can be stored. Prepare a master batch for multiple runs.

    2. Reaction Setup:

    • Step: To the imine (1.0 equiv) and catalyst (1–5 mol%) in toluene, add ethyl diazoacetate (1.2 equiv) slowly over 4–8 hours via syringe pump at room temperature.

    • Safety: Do not add all diazoacetate at once. Diazo compounds are energetic; accumulation can lead to runaway exotherms.

    • Checkpoint: Monitor N₂ evolution. If gas evolution stops while reagent is still being added, STOP . The catalyst may have died, and diazo is accumulating.

    3. Workup & Purification (Crystallization Focus):

    • Step: Quench with saturated NH₄Cl. Separate layers.

    • Purification: Solvent swap the crude oil to hot hexanes (or heptane/EtOAc mix). Allow to cool slowly to RT, then 0°C.

    • Result: Chiral aziridines often crystallize as white needles. Filter and wash with cold hexanes.[3]

    • Yield: Typically 70–85% isolated yield, >95% ee.

    Module 4: Visualization & Logic

    Diagram 1: Catalytic Cycle & Failure Modes (Nitrene Transfer)

    This diagram illustrates the critical "Triazoline Trap" that causes catalyst deactivation at scale.

    Aziridination_Cycle Catalyst Active Catalyst (M-L) Nitrene_Complex Metal-Nitrene Intermediate (M=N-R) Catalyst->Nitrene_Complex + Nitrene Source (- N2 or PhI) Azide Nitrene Source (R-N3 or PhI=NTs) Transition_State Transition State (C-N Bond Formation) Nitrene_Complex->Transition_State + Alkene Triazoline Stable Triazoline (Catalyst Trap) Nitrene_Complex->Triazoline [3+2] Cycloaddition (Low Temp / High Conc) Alkene Alkene Substrate Aziridine Chiral Aziridine (Product) Transition_State->Aziridine Ring Closure Aziridine->Catalyst Regeneration Triazoline->Aziridine Heat (-N2)

    Caption: The primary catalytic cycle (blue/yellow) vs. the off-cycle triazoline trap (grey). Increasing temperature or slow addition prevents the trap.

    Diagram 2: Purification Decision Tree

    A logic flow to determine the safest purification method for your specific aziridine.

    Purification_Logic Start Crude Reaction Mixture Scale_Check Scale > 5g? Start->Scale_Check Solid_Check Product is Solid? Scale_Check->Solid_Check Yes Acid_Check Acid Sensitive? Scale_Check->Acid_Check No Solid_Check->Acid_Check No (Oily) Cryst Recrystallization (Hexanes/EtOAc) Solid_Check->Cryst Yes (Preferred) Deact_Silica Flash Column: Silica + 1% Et3N Acid_Check->Deact_Silica Moderately Sensitive Alumina Flash Column: Neutral Alumina Acid_Check->Alumina Highly Sensitive Standard Standard Silica Chromatography Acid_Check->Standard Stable (Rare)

    Caption: Decision matrix for downstream processing. Crystallization is prioritized for scale and stability.

    FAQ: Frequently Asked Questions

    Q: Can I use sulfonyl azides (e.g., TsN₃) for kilogram-scale reactions? A: Extreme caution is required. Sulfonyl azides are potentially explosive. For large scales, consider using pre-formed iodinanes (e.g., PhI=NTs) which are generally safer solids, though they generate iodobenzene waste. If you must use azides, ensure the total active azide inventory in the reactor is minimal at any time (use continuous flow or slow semi-batch addition).

    Q: My aziridine decomposes on the NMR timescale in CDCl₃. Why? A: Chloroform (CDCl₃) often contains traces of HCl, which opens the aziridine ring.

    • Fix: Filter your CDCl₃ through a small plug of basic alumina before use, or switch to C₆D₆ (Benzene-d6) or CD₂Cl₂ (DCM-d2) for analysis.

    Q: How do I remove the metal catalyst (Cu/Rh) to meet pharma limits (<10 ppm)? A: Standard silica columns often fail to remove all metal traces.

    • Fix: Use a metal scavenger resin (e.g., Thiol-functionalized silica) stirred with the crude mixture for 4 hours, or perform a wash with an aqueous solution of EDTA or dilute ammonia (if the aziridine is base-stable).

    References

    • Gram-Scale Catalytic Asymmetric Aziridination: Desai, A. A.; Morán-Ramallal, R.; Wulff, W. D.[3] (2R,3R)-Ethyl 1-Benzhydryl-3-(4-Bromophenyl)Aziridine-2-Carboxylate. Organic Syntheses2016 , 93, 186–205. [Link]

    • Mechanistic Insights (Triazoline Trap): Fantauzzi, S.; Caselli, A.; Gallo, E. Origin of the Deactivation in Styrene Aziridination by Aryl Azides. Organometallics2005 , 24, 4710–4713. [Link]

    • Safety of Azides: Safety Alerts: Hazards of Organic Azides. American Chemical Society.[4] [Link]

    • Aza-Darzens Scalability: Desai, A. A.; Wulff, W. D. Controlled Aza-Darzens Reactions with VAPOL Catalysts. Journal of the American Chemical Society2010 , 132, 13100–13103. [Link]

    Sources

    Validation & Comparative

    Comparison of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol with other chiral auxiliaries

    Comparative Guide: (R)-1-[(R)- -Methylbenzyl]aziridine-2-methanol in Asymmetric Catalysis

    Executive Summary: The Rigidity Advantage

    In the landscape of chiral auxiliaries and ligands, (R)-1-[(R)-

    
    -Methylbenzyl]aziridine-2-methanol
    
    

    This guide objectively compares this aziridine ligand against industry standards—specifically (-)-DAIB and Pseudoephedrine —demonstrating its superior performance in specific enantioselective alkylation protocols while addressing its stability limitations.

    Structural Dynamics & Mechanism

    The core differentiator of this ligand is the N-substituted aziridine ring . In standard amino alcohols, the bond between the nitrogen and the carbon backbone allows for rotation, creating a "floppy" transition state that can lower enantiomeric excess (ee).

    • The Aziridine Effect: The nitrogen atom is locked in a 3-membered ring, preventing pyramidal inversion and restricting bond rotation. When coordinated to Zinc (Zn) or Titanium (Ti), this creates a highly ordered transition state.

    • Chiral Matching: The (R)-configuration at the benzyl position and the (R)-configuration at the aziridine C2 position create a "matched" double-asymmetric induction, often exceeding the selectivity of single-center chiral ligands.

    Diagram 1: Catalytic Cycle & Transition State

    The following diagram illustrates the mechanism for the enantioselective addition of Diethylzinc (

    CatalyticCycleFig 1. Catalytic cycle of Diethylzinc addition showing the rigid transition state formation.LigandLigand Precursor(Aziridine-Methanol)ComplexDimeric Zn-LigandActive CatalystLigand->Complex + Et2Zn(- Ethane)ZnEt2Et2Zn (Reagent)ZnEt2->Complex ActivationTSTransition State(Rigid Tricyclic Core)Complex->TS + AldehydeAldehydeSubstrate(R-CHO)ProductChiral Alcohol(>95% ee)TS->Product HydrolysisRecycleLigand RecoveryProduct->Recycle ExtractionRecycle->Ligand Regeneration

    Comparative Performance Analysis

    The following data contrasts (R)-1-[(R)-

    Table 1: Ligand Performance Metrics (Et₂Zn Addition to Benzaldehyde)
    FeatureAziridine-2-Methanol (-)-DAIB (Noyori) (1R,2S)-Ephedrine
    Core Structure Rigid Aziridine (Strained)Bicyclic Camphor (Rigid)Acyclic Amino Alcohol (Flexible)
    Typical ee% 94% - 99% 98% - 99%80% - 90%
    Catalyst Loading 5 - 10 mol%1 - 5 mol%5 - 10 mol%
    Reaction Time 6 - 12 Hours4 - 8 Hours12 - 24 Hours
    Substrate Scope Excellent for Aromatic & Aliphatic Best for AromaticLimited Aliphatic Scope
    Atom Economy High (Low MW: ~177 g/mol )Moderate (MW: ~197 g/mol )High (MW: ~165 g/mol )
    Recoverability Moderate (Acid sensitive)HighHigh
    Key Insights:
    • vs. Ephedrine: The aziridine ligand consistently outperforms ephedrine derivatives in enantioselectivity (ee). Ephedrine's acyclic nature allows for conformational leakage, whereas the aziridine locks the Zinc geometry.

    • vs. DAIB: While DAIB is the gold standard for aromatic aldehydes, aziridine-methanols often show superior performance with challenging aliphatic aldehydes due to the less sterically hindered environment around the nitrogen, allowing bulky aliphatic chains to approach the metal center.

    • Stability Warning: Unlike oxazolidinones or DAIB, the aziridine ring is susceptible to acid-catalyzed ring opening.[1] Work-up protocols must use buffered ammonium chloride (

      
      ) rather than strong mineral acids (
      
      
      ) to ensure ligand recovery.

    Experimental Protocol: Enantioselective Ethyl Transfer

    Objective: Synthesis of (S)-1-phenylpropan-1-ol using (R)-1-[(R)-

    Self-Validating Check:
    Reagents:
    • Ligand: 17.7 mg (0.1 mmol, 10 mol%)

    • Substrate: Benzaldehyde (1.0 mmol)

    • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

    • Solvent: Toluene (anhydrous)

    Step-by-Step Methodology:
    • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the aziridine ligand in Toluene (3 mL).

    • Activation: Cool to 0°C. Dropwise add Diethylzinc (2.2 mL). Observation: Evolution of ethane gas bubbles confirms deprotonation of the hydroxyl group. Stir for 20 minutes at 0°C.

    • Substrate Addition: Add Benzaldehyde slowly. The solution may turn slightly yellow.

    • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12 hours.

    • Quench (Critical Step): Cool to 0°C. Quench with saturated aqueous

      
      . Do not use HCl , as this will destroy the aziridine ligand via ring opening.
      
    • Workup: Extract with

      
       (3x), dry over 
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc).

    Strategic Selection Guide

    When should you choose the Aziridine-Methanol over Evans Auxiliaries or CBS Catalysts?

    Diagram 2: Decision Matrix for Chiral Alkylation

    DecisionMatrixFig 2. Decision matrix for selecting chiral auxiliaries/ligands.StartTarget TransformationReactionTypeReaction Type?Start->ReactionTypeAddNucleophilic Addition(to Aldehyde/Ketone)ReactionType->Add 1,2-AdditionAuxEnolate Alkylation(C-C Bond Formation)ReactionType->Aux Alpha-AlkylationSubstrateSubstrate Class?Add->SubstrateEvansUse Evans Auxiliary(Oxazolidinone)Aux->EvansAromaticAromatic AldehydeSubstrate->AromaticAliphaticAliphatic/Bulky AldehydeSubstrate->AliphaticDAIBUse (-)-DAIB(Robust, High ee)Aromatic->DAIB StandardAziridineUse Aziridine-Methanol(High Activity, Compact)Aromatic->Aziridine AlternativeAliphatic->Aziridine Preferred(Less Steric Clash)

    References

    • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

    • Willems, J. G. H., et al. (1995). Chiral Aziridino Alcohols as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes.[2][3][4] Tetrahedron Letters, 36(33), 6067-6070.

    • Wang, X., et al. (2015).[5][6] Enantioselective addition of diethylzinc to aldehydes catalyzed by aziridine carbinols.[5] Tetrahedron: Asymmetry, 26(15-16), 815-820.

    • Bräse, S., & Dahmen, S. (2000). Chiral Aziridines in Asymmetric Catalysis. Chemistry – A European Journal, 6(11), 1899-1905.

    Alternative methods for the asymmetric synthesis of chiral amines and alcohols

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Alternative Methods for the Asymmetric Synthesis of Chiral Amines and Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

    Executive Summary

    The synthesis of chiral amines and alcohols constitutes a cornerstone of modern pharmaceutical manufacturing. While transition metal catalysis (TMC) has historically dominated this field—exemplified by Noyori’s hydrogenation—the landscape has shifted. Biocatalysis and organocatalysis have matured from academic curiosities into robust industrial alternatives, offering superior atom economy, reduced heavy metal contamination, and often higher stereoselectivity.

    This guide objectively compares established metal-catalyzed methods against these emerging alternatives. It provides decision-making frameworks, comparative performance data, and validated experimental protocols to assist in selecting the optimal synthetic route.[1]

    PART 1: Chiral Alcohols – The Reductive Paradigm

    comparative Analysis: Chemocatalysis vs. Biocatalysis

    For the asymmetric reduction of prochiral ketones, the two dominant methodologies are Asymmetric Transfer Hydrogenation (ATH) using Ru/Ir catalysts and Biocatalytic Reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

    Performance Matrix: Acetophenone Reduction Benchmark

    Target: (R)- or (S)-1-Phenylethanol

    FeatureMethod A: Ru-TsDPEN (ATH) Method B: KRED Biocatalysis
    Catalyst Source Synthetic Ru(II) complex (e.g., Noyori type)Engineered Enzyme (e.g., Lactobacillus origin)
    Reductant Formic Acid/TEA or IsopropanolNAD(P)H (recycled via Glucose/GDH or IPA)
    Enantioselectivity (ee) 95 – 98%> 99% (Often >99.9%)
    Substrate Loading High (100–500 g/L possible)Moderate to High (50–300 g/L)
    Reaction Conditions Organic solvent, often elevated TAqueous buffer (pH 7), 30°C
    Cost Driver Ru metal, chiral ligandEnzyme engineering, cofactor recycling
    Scalability Excellent, but trace metal removal requiredExcellent, no metal removal needed
    Experimental Protocols
    Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

    Objective: Synthesis of (R)-1-phenylethanol using RuCl(p-cymene)[(R,R)-TsDPEN]. Mechanism: Metal-ligand bifunctional catalysis involving a Ru-hydride intermediate.

    • Catalyst Preparation: In a Schlenk flask under nitrogen, combine [RuCl2(p-cymene)]2 (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv). Add anhydrous 2-propanol and heat to 80°C for 20 min. Cool to RT.

    • Reaction Initiation: Add acetophenone (1.0 equiv, 1 M final conc.) to the catalyst solution.

    • Base Addition: Add KOH (0.1 M in 2-propanol, 0.02 equiv). The base is critical to generate the active 16-electron Ru-amide species.

    • Execution: Stir at 25°C. Monitor via chiral GC/HPLC.

    • Workup: Quench with dilute HCl. Extract with ethyl acetate.[1] Pass through a short silica plug to remove Ru residues (Note: Trace Ru removal is a critical quality attribute in pharma).

    Protocol B: Biocatalytic Reduction (KRED)

    Objective: Synthesis of (S)-1-phenylethanol using an engineered KRED. Mechanism: Hydride transfer from NAD(P)H to the carbonyl face, governed by the enzyme's binding pocket geometry.

    • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4.

    • Cofactor Mix: Dissolve NADP+ (0.5 g/L) and Glucose (1.5 equiv relative to ketone) in the buffer. Add Glucose Dehydrogenase (GDH, 50 U/mL) for cofactor recycling.

    • Substrate Addition: Dissolve acetophenone in DMSO (10% v/v of final volume) and add to the aqueous mix.

    • Enzyme Initiation: Add KRED enzyme (10–20 mg/mL powder or lysate).

    • Execution: Stir gently at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

    • Workup: Extract with MTBE. The aqueous phase retains the enzymes and cofactors. No metal scavenging required.[2]

    PART 2: Chiral Amines – The Amination Paradigm

    Comparative Analysis: Metal Hydrogenation vs. Transaminases

    The synthesis of chiral amines has seen a dramatic shift, best illustrated by the industrial synthesis of Sitagliptin (Januvia®) . The original Rh-catalyzed route was replaced by a Transaminase (ATA) route, establishing biocatalysis as a superior alternative for complex amines.

    Case Study: Sitagliptin Synthesis Data
    MetricRh-Catalyzed Hydrogenation Transaminase (ATA) Biocatalysis
    Precursor Enamine (requires prior step)Prochiral Ketone (Direct)
    Conditions 250 psi H₂, High PressureAtmospheric pressure, 45°C
    Catalyst Rh(I)-Josiphos (Expensive)Engineered Transaminase (Renewable)
    Yield ~82% overall~95% overall (+13% gain)
    Waste (E-factor) High (requires purification)Reduced by 19%
    Productivity Standard+53% kg/L per day
    Experimental Protocols
    Protocol C: Transaminase (ATA) Screening & Synthesis

    Objective: Reductive amination of a prochiral ketone to a chiral amine. Mechanism: Ping-Pong Bi-Bi. The enzyme accepts an amine from a donor (e.g., isopropylamine), converting PLP to PMP, then transfers it to the ketone substrate.

    • System Setup: Use a reaction vessel equipped with overhead stirring and pH control.

    • Solvent System: 50% DMSO / 50% Buffer (0.1 M Triethanolamine, pH 8.5). Note: High DMSO tolerance is a key engineering target for ATAs to solubilize hydrophobic ketones.

    • Amine Donor: Add Isopropylamine (IPM) to 1 M concentration. Adjust pH back to 8.5 with HCl gas or conc. HCl (IPM is basic).

    • Cofactor: Add Pyridoxal-5'-phosphate (PLP, 1 mM).

    • Substrate: Add ketone substrate (e.g., 50 g/L).

    • Enzyme: Add engineered ATA (e.g., CDX-043 variant for Sitagliptin-like substrates) at 2–5 g/L.

    • Equilibrium Displacement: Run at 40–50°C. For IPM systems, acetone byproduct is volatile; applying a slight nitrogen sweep or vacuum removes acetone, driving the equilibrium to the product amine.

    Protocol D: Organocatalytic Reductive Amination (Alternative)

    Objective: Metal-free synthesis using Chiral Phosphoric Acid (CPA). Mechanism: Chiral Brønsted acid activates the imine for hydride transfer from a Hantzsch ester.

    • Reagents: Ketone (1.0 equiv), Amine (1.2 equiv, e.g., p-anisidine), Hantzsch Ester (1.2 equiv), Molecular Sieves (5Å).

    • Catalyst: (R)-TRIP (Chiral Phosphoric Acid) (5 mol%).

    • Solvent: Toluene (anhydrous).

    • Procedure:

      • Mix ketone, amine, and sieves in toluene to form the ketimine in situ (50°C, 2h).

      • Add catalyst and Hantzsch ester.[3][4] Stir at 30–50°C.

    • Observation: The bulky chiral phosphate anion pairs with the iminium intermediate, blocking one face and ensuring enantioselective hydride attack from the Hantzsch ester.

    PART 3: Decision Logic & Visualization

    Decision Framework: Selecting the Right Methodology

    The following logic tree guides the selection between Metal Catalysis, Biocatalysis, and Organocatalysis based on substrate properties and process constraints.

    DecisionMatrix Start Target: Chiral Amine/Alcohol SubstrateType Substrate Solubility & Sterics? Start->SubstrateType HighSolubility Water Soluble / Small Molecule SubstrateType->HighSolubility High LowSolubility Hydrophobic / Bulky SubstrateType->LowSolubility Low BioRoute Biocatalysis (KRED/ATA) HighSolubility->BioRoute Preferred (Green) CheckEng Engineered Enzyme? LowSolubility->CheckEng Is Enzyme Available? MetalRoute Metal Catalysis (Ru/Rh) OrganoRoute Organocatalysis (CPA) MetalRoute->OrganoRoute If Metal Residue Strictly Prohibited CheckEng->BioRoute Yes (e.g. Sitagliptin) CheckEng->MetalRoute No (Standard)

    Figure 1: Strategic Decision Matrix for selecting asymmetric synthesis methodologies.

    Mechanistic Pathway: Transaminase Biocatalysis

    Understanding the "Ping-Pong Bi-Bi" mechanism is crucial for process optimization (e.g., acetone removal).

    ATAMechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP + Donor - Byproduct Byproduct Byproduct (Acetone) E_PLP->Byproduct Remove to drive eq. E_PMP->E_PLP + Ketone - Product Product Chiral Amine E_PMP->Product Donor Amine Donor (Isopropylamine) Donor->E_PLP Substrate Prochiral Ketone Substrate->E_PMP

    Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. Note the critical role of removing the byproduct (acetone) to drive the equilibrium toward the chiral amine.

    References

    • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

    • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. (2006).[5] Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Link

    • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry. Link

    • BenchChem Guide. (2025). A Comparative Guide to Enantioselective Ketone Reduction. Link

    Sources

    Performance evaluation of different chiral ligands in enantioselective catalysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the landscape of enantioselective catalysis, no single ligand class offers a universal solution. This guide evaluates three "privileged" ligand architectures—Bisphosphines (BINAP) , Monodentate Phosphoramidites (MonoPhos) , and P,N-Hybrids (PHOX) —specifically within the context of Asymmetric Hydrogenation (AH), the pharmaceutical industry's most relied-upon transformation.

    • BINAP (Ru/Rh): The gold standard for functionalized ketones and olefins. It relies on a rigid

      
      -symmetric backbone to enforce a "quadrant" steric block.
      
    • MonoPhos (Rh): A modular, cost-effective solution for dehydroamino acids and enamides. Its flexibility allows it to accommodate sterically demanding substrates that bind poorly to rigid bisphosphines.

    • PHOX (Ir): The critical enabler for unfunctionalized olefins. Unlike Rh/Ru systems that require a coordinating group (C=O, OH) on the substrate, Ir-PHOX complexes can hydrogenate purely alkyl/aryl-substituted alkenes with >98% ee.

    Mechanistic Architecture & Ligand Design

    To select the correct ligand, one must understand the mechanism of enantio-discrimination.

    The Quadrant Model (BINAP)

    BINAP derives its selectivity from its atropoisomeric binaphthyl backbone. When coordinated to a metal (Ru or Rh), the phenyl rings on the phosphorus atoms are forced into an alternating "edge-face" array. This blocks two diagonal quadrants of the coordination sphere, leaving the other two open for substrate binding.

    The Modular Monodentate (MonoPhos)

    Originally considered inferior to chelating bisphosphines, Feringa’s MonoPhos demonstrated that two monodentate ligands could combine to form a highly active catalyst. The mechanism involves a dynamic equilibrium between

    
     and 
    
    
    
    species, where the active species is often a supramolecular complex stabilized by hydrogen bonding or
    
    
    -stacking.
    The P,N-Hybrid Effect (PHOX)

    PHOX ligands mimic the electronic disparity of Crabtree’s catalyst. The "soft" Phosphorus atom stabilizes the metal in low oxidation states, while the "hard" Nitrogen (oxazoline) directs the trans-effect. In Iridium catalysis, this electronic asymmetry is crucial for the migratory insertion step of unfunctionalized olefins.

    LigandMechanisms cluster_BINAP BINAP (Steric Control) cluster_PHOX PHOX (Electronic Control) BINAP_Struct Rigid C2-Symmetry BINAP_Mech Blocks 2/4 Quadrants BINAP_Struct->BINAP_Mech BINAP_Target Substrate Alignment (Functionalized Only) BINAP_Mech->BINAP_Target PHOX_Struct P,N-Electronic Asymmetry PHOX_Mech Trans-Effect Direction PHOX_Struct->PHOX_Mech PHOX_Target Migratory Insertion (Unfunctionalized Olefins) PHOX_Mech->PHOX_Target

    Figure 1: Mechanistic divergence between Steric-dominated (BINAP) and Electronic-dominated (PHOX) modes of enantio-induction.

    Comparative Performance Data

    The following data aggregates typical performance metrics from seminal literature and industrial screening campaigns.

    Table 1: Ligand Performance by Substrate Class

    FeatureBINAP (Bisphosphine) MonoPhos (Phosphoramidite) PHOX (P,N-Ligand)
    Primary Metal Ruthenium (Ru), Rhodium (Rh)Rhodium (Rh)Iridium (Ir)
    Best Substrate
    
    
    -Keto esters, Enamides
    Dehydroamino acids, Enol estersUnfunctionalized tri/tetra-substituted alkenes
    Substrate Interaction Chelation controlled (requires C=O/OH)H-bond/Steric fitDirect olefin coordination (No directing group needed)
    Typical Loading 0.01 - 1.0 mol%0.5 - 2.0 mol%0.1 - 2.0 mol%
    Enantioselectivity >98% ee (Matched case)95-99% ee>98% ee (Difficult substrates)
    Turnover Freq (TOF) High (>1000
    
    
    )
    Moderate (200-500
    
    
    )
    Low to Moderate (50-500
    
    
    )
    Air Stability Ligand: Stable / Complex: SensitiveLigand: Stable / Complex: SensitiveLigand: Stable / Complex: Air Stable (often)
    Cost High (Difficult synthesis)Low (1-step synthesis)Moderate (Modular synthesis)
    Case Study Analysis
    • Case A:

      
      -Keto Ester Hydrogenation (Noyori Type) 
      
      • BINAP-Ru:[1][2] >99% yield, 98% ee. The Ru-center binds the ketone oxygen and the amine (if diamine present) directs the hydride transfer [1].[3]

      • MonoPhos/PHOX: Generally poor performance; lack the specific geometry required for the bifunctional mechanism.

    • Case B: Unfunctionalized Trisubstituted Olefin (e.g.,

      
      -methylstilbene) 
      
      • BINAP-Rh: <5% conversion. Without a coordinating group (like a carbonyl) to anchor the substrate to the Rh, the olefin cannot compete with solvent binding.

      • Ir-PHOX: >99% conversion, 98% ee. The Ir(III)/Ir(V) cycle does not require chelation assistance from the substrate [2].

    Experimental Protocol: High-Throughput Ligand Screening

    Trustworthy data requires a self-validating screening system. This protocol minimizes false positives caused by catalyst deactivation or impurities.

    Reagent Preparation (The "Inert" Rule)
    • Solvents: DCM, THF, and MeOH must be degassed and dried (Karl Fischer < 50 ppm).

    • Pre-catalyst Formation: Do not mix metal and ligand in situ with the substrate immediately.

      • Protocol: Mix

        
         or 
        
        
        
        with the ligand in DCM for 30-60 minutes under Argon. This ensures complete formation of the active catalytic species (
        
        
        ) before the substrate is introduced.
    The Screening Workflow
    • Library Prep: Prepare 0.01 M stock solutions of 12 ligands (4 BINAP analogs, 4 Phosphoramidites, 4 PHOX analogs).

    • Dosing: In a glovebox, dispense metal precursor and ligand stock into 2 mL HPLC vials containing magnetic stir bars. Stir 1 hr.

    • Substrate Addition: Add substrate (0.1 mmol) and internal standard (Dodecane , 10 µL).

      • Why Dodecane? It allows you to calculate "GC Yield" independent of solvent evaporation or isolation losses.

    • Hydrogenation: Place vials in a high-pressure reactor (e.g., Biotage Endeavor or Parr plate). Purge

      
       (3x). Pressurize to 30 bar.
      
    • Quenching: After 12h, vent pressure. Dilute 50 µL of reaction mixture into 1 mL wet isopropanol (to quench active metal hydrides).

    • Analysis: Run GC/HPLC on a chiral stationary phase.

    ScreeningWorkflow Start Start: Ligand Library Complexation Pre-catalyst Formation (Metal + Ligand, 1h, Argon) Start->Complexation Addition Add Substrate + Dodecane (IS) Complexation->Addition Active Catalyst Ready Reaction Hydrogenation (30 bar H2, 12h) Addition->Reaction Analysis Chiral GC/HPLC Analysis Reaction->Analysis Decision Decision Gate Analysis->Decision ScaleUp Scale Up (1g) Decision->ScaleUp ee > 95% Rescreen Change Solvent/Metal Decision->Rescreen ee < 90%

    Figure 2: Standardized High-Throughput Screening (HTS) workflow for chiral hydrogenation.

    Decision Matrix: Selecting the Right Ligand

    Use this logic flow to determine the starting point for your optimization.

    • Does the substrate have a coordinating group (C=O, NHAc, OH) near the olefin?

      • NO: Use Ir-PHOX . (Rh/Ru will likely fail).

      • YES: Proceed to step 2.

    • Is the substrate a Ketone?

      • YES: Use Ru-BINAP (with diamine).

      • NO (It's an Olefin): Proceed to step 3.

    • Is the substrate sterically crowded (e.g., tetrasubstituted enamide)?

      • YES: Try MonoPhos (Rh). The smaller cone angle and flexibility often accommodate bulk better than BINAP.

      • NO: Start with Rh-BINAP or Rh-SegPhos .

    References

    • Noyori, R., et al. (1987).[4] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.

    • Pfaltz, A., et al. (2004). "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins." Accounts of Chemical Research.

    • Feringa, B. L., et al. (2000). "Monodentate Phosphoramidites: A Breakthrough in Rhodium-Catalyzed Asymmetric Hydrogenation." Angewandte Chemie International Edition.

    • Helmchen, G. & Pfaltz, A. (2000).[5][6] "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research.

    • Blaser, H. U. (2010). "Industrial Asymmetric Hydrogenation." Chemical Reviews.

    Sources

    Determination of absolute configuration of products from aziridine-mediated reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Determination of Absolute Configuration of Products from Aziridine-Mediated Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    Aziridines are "spring-loaded" electrophiles essential to high-value pharmacophore synthesis. However, their utility is frequently bottlenecked by the stereochemical ambiguity of their ring-opening products. Unlike simple epoxides, aziridine ring-opening is governed by a complex interplay of regioselectivity (C2 vs. C3 attack) and reaction mechanism (

    
     inversion vs. 
    
    
    
    retention/racemization).

    This guide objectively compares the three primary methodologies for determining the absolute configuration (AC) of these products: X-ray Crystallography , NMR Anisotropy (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) . We prioritize self-validating protocols that ensure data integrity in drug development pipelines.

    The Stereochemical Challenge: Mechanism & Regioselectivity

    Before selecting an analytical method, one must understand the mechanistic bifurcation that dictates stereochemistry. The absolute configuration of the product depends entirely on where and how the nucleophile attacks.

    • Pathway A (

      
       - Inversion):  Dominant in unactivated or Lewis-acid activated aziridines. Nucleophile attacks the less hindered carbon (usually C3), resulting in Walden inversion .
      
    • Pathway B (

      
      -like - Retention/Scrambling):  Occurs with C2-stabilizing groups (e.g., aryl, vinyl). The bond breaks prior to attack, leading to a carbocation intermediate and potential racemization or retention.
      
    Visualization: Mechanistic Bifurcation

    The following diagram illustrates the critical decision points where stereochemistry is defined.

    Aziridine_Mechanism Start Chiral Aziridine (Known Config) Cond_Acid Activation Mode Start->Cond_Acid Path_SN2 Pathway A: SN2 (Concerted) Cond_Acid->Path_SN2 Unactivated / Strong Nuc Path_SN1 Pathway B: SN1-like (Stepwise) Cond_Acid->Path_SN1 C2-Aryl / Weak Nuc Prod_Inv Product: Inversion (Anti-Stereochemistry) Path_SN2->Prod_Inv Backside Attack Prod_Ret Product: Retention/Racemic (Mixed Stereochemistry) Path_SN1->Prod_Ret Carbocation Intermediate

    Figure 1: Mechanistic divergence in aziridine ring-opening. Understanding the activation mode is a prerequisite for predicting the likely stereochemical outcome before empirical validation.

    Comparative Analysis of Determination Methods

    The following table summarizes the operational parameters for the three standard methods.

    FeatureX-ray Crystallography NMR Anisotropy (Mosher's) Vibrational Circular Dichroism (VCD)
    Primary Requirement Single CrystalDerivatizable group (-OH, -NH
    
    
    )
    Chiral sample in solution
    Sample State Solid (Crystalline)Liquid / SolutionLiquid / Solution
    Destructive? No (recoverable)Yes (derivatization required)No (recoverable)
    Time to Result Days to Weeks (growing crystals)24-48 Hours4-24 Hours (plus calculation time)
    Reliability Gold Standard (Absolute)High (Relative to model)High (dependent on DFT accuracy)
    Cost High (instrument/service)Low (reagents)Medium (instrument/software)

    Method 1: X-ray Crystallography (The Gold Standard)

    Best for: Final drug candidates or solid intermediates where definitive proof is required for regulatory filing.

    The "Heavy Atom" Protocol

    Aziridine ring-opening products (often amino-alcohols or diamines) are frequently oils. To induce crystallization and enable anomalous dispersion (necessary for absolute configuration without a known chiral reference), you must introduce a heavy atom.[1]

    Protocol:

    • Derivatization: React the free amine or alcohol product with

      
      -bromobenzoyl chloride  or 
      
      
      
      -nitrobenzoyl chloride
      .
      • Why? The heavy halogen (Br) provides strong anomalous scattering, and the planar aromatic rings facilitate

        
        -
        
        
        
        stacking for lattice formation.
    • Crystallization (Vapor Diffusion):

      • Dissolve 5-10 mg of the derivative in a minimal amount of "good" solvent (e.g., DCM or THF).

      • Place in a small vial.

      • Place this vial inside a larger jar containing a "bad" solvent (e.g., Pentane or Hexane).

      • Seal the outer jar. The volatile bad solvent will slowly diffuse into the good solvent, gently pushing the compound out of solution into crystal form.

    • Analysis: Submit for Single Crystal X-ray Diffraction (SC-XRD). The Flack Parameter must be calculated. A value near 0.0 indicates correct absolute structure; a value near 1.0 indicates inverted structure.

    Method 2: NMR Anisotropy (Mosher's Method)

    Best for: Routine analysis of liquid products (amino alcohols) produced from aziridine opening. This is the most practical method for synthetic labs.

    Mechanism: This method relies on the magnetic anisotropy of the Mosher acid (MTPA) phenyl ring. When derivatized, the phenyl ring shields protons on one side of the chiral center and deshields protons on the other, depending on the configuration (

    
     or 
    
    
    
    ) of the MTPA auxiliary.
    Detailed Protocol: Modified Mosher's Analysis

    Prerequisite: The aziridine product must have a free secondary alcohol or amine.

    Step 1: Preparation of Diastereomers Perform two parallel reactions in NMR tubes or small vials:

    • Reaction A: Substrate +

      
      -(-)-MTPA-Cl 
      
      
      
      
      
      -Mosher Ester (Note: Cahn-Ingold-Prelog priority change reverses nomenclature).
    • Reaction B: Substrate +

      
      -(+)-MTPA-Cl 
      
      
      
      
      
      -Mosher Ester.

    Reagents: Dry Pyridine (

    
    -pyridine allows direct NMR monitoring), MTPA-Cl (1.5 eq), DMAP (cat.). Shake for 2-4 hours.
    

    Step 2: NMR Analysis Acquire

    
    H NMR spectra for both esters.[2][3] Assign the chemical shifts (
    
    
    
    ) for protons adjacent to the chiral center (
    
    
    and
    
    
    ).

    Step 3: Calculate

    
     
    Calculate the difference for each proton:
    
    
    
    

    Step 4: Assign Configuration Arrange the protons spatially.

    • Protons with positive

      
       values reside on the right side of the plane (Model: MTPA phenyl group shields the other side).
      
    • Protons with negative

      
       values reside on the left side.
      
    • Self-Validation: If the signs of

      
       are spatially consistent (all protons on one side are positive, all on the other are negative), the assignment is valid. If signs are random, the conformation is not rigid enough, and this method fails.
      

    Method 3: Vibrational Circular Dichroism (VCD)

    Best for: Compounds lacking derivatizable groups (e.g., tertiary amines from aziridine opening) or when speed is critical and crystallization fails.

    Protocol:

    • Measurement: Dissolve ~5-10 mg of the chiral product in a transparent solvent (CDCl

      
       or DMSO-
      
      
      
      ). Record the VCD spectrum (IR absorption difference between left and right circularly polarized light).[4]
    • Computation:

      • Build the hypothesized structure (e.g.,

        
        -enantiomer) in software (Gaussian/Schrödinger).
        
      • Perform a conformational search to find low-energy conformers.

      • Calculate the predicted VCD spectrum using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level or higher.

    • Comparison: Overlay the experimental and calculated spectra.

      • Match: The absolute configuration matches the model.

      • Mirror Image: The sample is the opposite enantiomer of the model.

    Visualization: Decision Workflow

    Use this logic tree to select the correct method for your specific aziridine product.

    Method_Selection Start Aziridine Product Isolated IsSolid Is it Crystalline? Start->IsSolid XRay Method: X-Ray Crystallography (Definitive) IsSolid->XRay Yes FuncGroup Has -OH or -NH2? IsSolid->FuncGroup No (Oil/Liquid) Mosher Method: Mosher's NMR Analysis (High Throughput) FuncGroup->Mosher Yes VCD Method: VCD Spectroscopy (Non-Destructive) FuncGroup->VCD No (Tertiary Amine/Ether)

    Figure 2: Strategic decision matrix for selecting the appropriate absolute configuration determination method based on physical state and functional group availability.

    References

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][5][] Nature Protocols, 2, 2451–2458. Link[2][3]

    • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[1][4][7][8] Chirality, 20(5), 643-663. Link

    • Sasaki, S., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines.[9] Accounts of Chemical Research, 53(9), 1883–1895. Link

    • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

    • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][][10][11][12] Chemical Reviews, 104(1), 17-118. Link

    Sources

    A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Benchmarking (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    The enantioselective addition of organozinc reagents to aldehydes is a cornerstone transformation in asymmetric synthesis, providing a reliable route to valuable chiral secondary alcohols.[1] The efficacy of this reaction hinges on the selection of a chiral catalyst or ligand capable of inducing high stereocontrol. This guide presents a comprehensive benchmark analysis of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol, a specialized aziridine-based amino alcohol, against other established chiral ligands in the catalytic asymmetric addition of diethylzinc to benzaldehyde. Through objective comparison of experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource for researchers in synthetic and medicinal chemistry to facilitate informed catalyst selection.

    Introduction: The Critical Role of Chiral Ligands

    Achieving high enantioselectivity in carbon-carbon bond-forming reactions is a paramount objective in the synthesis of pharmaceuticals and fine chemicals.[2] Chiral β-amino alcohols have been extensively investigated as ligands that, in complex with a metal center, create a chiral environment to direct the facial attack of a nucleophile on a prochiral substrate.[1][3] The addition of diethylzinc to aldehydes is a classic benchmark reaction for evaluating the performance of these ligands, as the resulting product's enantiomeric excess (ee) is highly sensitive to the ligand's structure.[1][4]

    This guide focuses on (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol, a ligand featuring a strained three-membered aziridine ring. The inherent ring strain and defined stereocenters of such molecules offer unique conformational rigidity and steric properties that can translate into superior catalytic performance.[5] We will compare its efficiency against two widely recognized classes of chiral ligands: a carbohydrate-derived ligand and a classic acyclic amino alcohol, (-)-N,N-Dibutylnorephedrine ((-)-DBNE), to provide a clear performance context.

    Catalyst Profiles

    A catalyst's efficiency is intrinsically linked to its structure. The ligands selected for this comparison represent distinct structural philosophies in catalyst design.

    • (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol (Target Catalyst): This ligand possesses a rigid aziridine backbone. The trans relationship between the hydroxymethyl group and the bulky α-methylbenzyl substituent creates a well-defined chiral pocket. The nitrogen and oxygen atoms serve as bidentate coordination sites for the zinc metal center. Its synthesis provides access to an enantiomerically pure compound.[6][7]

    • (-)-N,N-Dibutylnorephedrine ((-)-DBNE) (Acyclic Amino Alcohol): As a derivative of the naturally occurring norephedrine, (-)-DBNE is a classic, conformationally flexible β-amino alcohol ligand. Its effectiveness relies on the formation of a stable five-membered chelate with the metal center, with the stereochemistry dictated by the phenyl and methyl substituents.

    • Fructose-Derived Diol (Carbohydrate Ligand): Carbohydrates offer a "chiral pool" of inexpensive and stereochemically rich starting materials for ligand synthesis.[1][8][9] These ligands often feature multiple coordination sites and a rigid pyranose or furanose backbone, which can enforce a highly organized transition state.[1][8]

    Benchmark Reaction: Asymmetric Diethylzinc Addition to Benzaldehyde

    To establish a direct and objective comparison, we utilize the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde as our benchmark reaction. This transformation is well-studied and serves as an excellent model for assessing a ligand's ability to control stereochemistry.[3][4] The primary metrics for evaluation are chemical yield and, most critically, the enantiomeric excess (ee) of the resulting (R)-1-phenyl-1-propanol.

    Comparative Performance Data

    The following table summarizes the performance of each ligand under optimized, standardized reaction conditions. The data is synthesized from established literature reports to provide a reliable comparison.

    Catalyst / LigandStructureCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
    (R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol (Structure of the target aziridine ligand)5012>9594 (R)
    (-)-N,N-Dibutylnorephedrine ((-)-DBNE) (Structure of DBNE)5018>9592 (R)
    Fructose-Derived Diol (Structure of a representative fructose diol ligand)10024~9896 (R)

    Note: Data is compiled and representative of typical results found in the literature for this benchmark reaction.[1][8]

    Experimental Design & Protocols

    Ensuring the reproducibility and validity of these findings is paramount. The following section details the standardized protocol used for the benchmark reaction and the analytical method for determining the results.

    General Experimental Workflow

    The diagram below illustrates the standardized workflow for setting up the catalytic reaction and analyzing the product. This systematic approach ensures consistency across experiments.

    G cluster_setup Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification cluster_analysis Analysis A Dry Schlenk flask under N₂ B Add chiral ligand (5 mol%) and dry toluene A->B C Cool to 0°C B->C D Add diethylzinc (1.0 M in hexanes, 2.2 eq) C->D E Stir for 30 min D->E F Add benzaldehyde (1.0 eq) dropwise E->F G Stir at 0°C for specified time (12-24 h) F->G H Quench with saturated aq. NH₄Cl G->H I Extract with EtOAc (3x) H->I J Combine organics, dry (Na₂SO₄), and concentrate I->J K Purify by flash column chromatography J->K L Determine yield K->L M Determine enantiomeric excess via chiral HPLC L->M

    Caption: Standardized workflow for the catalytic asymmetric addition of diethylzinc to benzaldehyde.

    Step-by-Step Protocol

    Materials:

    • (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol (or alternative ligand)

    • Anhydrous Toluene

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde (freshly distilled)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen.

    • The chiral ligand (0.05 mmol, 5 mol%) is added to the flask, followed by anhydrous toluene (5 mL).

    • The resulting solution is cooled to 0°C in an ice bath.

    • Diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 eq) is added dropwise via syringe. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the zinc-ligand complex.

    • Benzaldehyde (0.102 mL, 1.0 mmol, 1.0 eq) is added dropwise to the reaction mixture.

    • The reaction is stirred at 0°C and monitored by Thin Layer Chromatography (TLC).

    • Upon completion (typically 12-24 hours), the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc (3 x 15 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford 1-phenyl-1-propanol.

    Analytical Method: Chiral HPLC

    The enantiomeric excess of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or equivalent column).

    • Mobile Phase: Isopropanol/Hexane mixture (e.g., 5:95)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • The retention times of the (R) and (S) enantiomers are compared against a racemic standard to calculate the ee value.

    Mechanistic Discussion & Rationale

    The high enantioselectivity observed in these reactions is attributed to the formation of a rigid, dimeric zinc-alkoxide complex in the transition state.[10] The chiral ligand dictates the stereochemical environment around the reactive zinc center.

    G cluster_reactants Reactants cluster_complex Catalytic Complex Formation cluster_transition Transition State cluster_product Product Formation R1 Chiral Ligand (L*) C1 [Zn(L*)(Et)]₂ Dimer R1->C1 Complexation R2 Diethylzinc (Et₂Zn) R2->C1 Complexation R3 Benzaldehyde (PhCHO) TS [Zn₂(L*)₂(Et)(PhCHO)]‡ (Facial selection of PhCHO) R3->TS Coordination C1->TS Coordination P1 Zinc Alkoxide Product TS->P1 Ethyl Transfer P1->C1 Catalyst Regeneration P2 Chiral Alcohol ((R)-1-phenyl-1-propanol) P1->P2 Hydrolysis

    Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

    Causality Behind Performance:

    • (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol: The rigidity of the aziridine ring limits conformational freedom. This pre-organization of the ligand reduces the entropic penalty of forming the ordered transition state, leading to a highly effective catalyst. The bulky α-methylbenzyl group effectively shields one face of the coordinated aldehyde, forcing the ethyl group from diethylzinc to attack from the less hindered face, resulting in high enantioselectivity.

    • (-)-DBNE: While more flexible, the chelation of the nitrogen and oxygen atoms to zinc forms a stable five-membered ring. The pseudo-equatorial arrangement of the phenyl and methyl groups creates a steric bias that directs the incoming aldehyde, leading to good, though slightly lower, enantioselectivity compared to the more rigid aziridine system.

    • Fructose-Derived Diol: The multiple hydroxyl groups and the rigid carbohydrate scaffold can create a highly structured bimetallic transition state. This extensive network of chiral information often leads to the highest levels of enantioselectivity, albeit sometimes requiring higher catalyst loading to achieve optimal rates.[1][8]

    Conclusion and Outlook

    This guide demonstrates that (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol is a highly efficient chiral ligand for the asymmetric addition of diethylzinc to benzaldehyde, affording the product in excellent yield and with high enantioselectivity (94% ee). Its performance is comparable to, and in some aspects surpasses, classic acyclic ligands like (-)-DBNE, and approaches the efficacy of more complex carbohydrate-based systems.

    The key advantage of the aziridine-based ligand lies in its structural rigidity, which translates to a well-defined and highly ordered transition state. This makes it an excellent choice for researchers seeking high stereocontrol with moderate catalyst loadings. Future investigations could explore modifications to the aziridine ring substituents to further tune the steric and electronic properties of the ligand, potentially leading to even greater efficiency and broader substrate scope. The choice between these catalysts will ultimately depend on factors such as substrate scope, cost, availability, and the specific enantioselectivity requirements of the target synthesis.

    References

    • A Simple Tool to Benchmark Reactivity in Asymmetric C
    • Recent Developments in Catalytic Asymmetric Aziridin
    • Comparative efficiency of chiral catalysts in asymmetric synthesis.Benchchem.
    • Asymmetric addition of dialkylzinc compounds to aldehydes.Wikipedia.
    • Catalytic asymmetric organozinc additions to carbonyl compounds.PubMed - NIH.
    • Catalytic Enantioselective Aziridin
    • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.Organic & Biomolecular Chemistry (RSC Publishing).
    • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.MDPI.
    • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.DIGIBUG Principal.
    • (S)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol.Sigma-Aldrich.
    • (R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol.CymitQuimica.
    • Recent applications of aziridine ring expansion reactions in heterocyclic synthesis.
    • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect.Journal of the American Chemical Society.No4dYBwj5Mm5-T6-PM)

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    A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Studies of Aziridine Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth comparison and workflow for integrating in vitro experimental assays with in silico molecular docking studies, focusing on the unique chemical properties of aziridine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the synergy between these two powerful methodologies to accelerate hit-to-lead optimization. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating research framework.

    The Rationale: Why Cross-Validation is Critical for Aziridine Derivatives

    Aziridines, nitrogen-containing three-membered heterocycles, are highly valuable scaffolds in medicinal chemistry. Their strained ring structure makes them potent electrophiles, capable of acting as alkylating agents—a property leveraged in the design of anticancer drugs like Mitomycin C.[1][2] This inherent reactivity, however, presents a challenge. It can lead to non-specific cytotoxicity or off-target effects that are difficult to predict computationally.

    Therefore, a purely computational or experimental approach is insufficient. Molecular docking provides an atomic-level hypothesis of how a specific aziridine derivative might interact with a biological target[3][4], but it often struggles to account for the covalent reactivity and complex cellular environment. Conversely, experimental assays provide a quantitative measure of biological effect (e.g., IC50), but do not inherently explain the molecular mechanism. Cross-validation bridges this gap, using computational insights to explain experimental results and experimental data to ground computational predictions in reality.

    The overall workflow is a cyclical and integrated process, not a linear one.

    CrossValidationWorkflow exp_start Synthesis of Aziridine Derivatives exp_assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Cytotoxicity) exp_start->exp_assay exp_data Data Acquisition (e.g., IC50, MIC values) exp_assay->exp_data analysis Cross-Validation & Analysis (Correlation, SAR) exp_data->analysis Experimental Results comp_start Target & Ligand Preparation comp_dock Molecular Docking Simulation comp_start->comp_dock comp_data Data Acquisition (e.g., Docking Score, Binding Pose) comp_dock->comp_data comp_data->analysis Computational Predictions conclusion Validated Hit/Lead Prioritization analysis->conclusion conclusion->exp_start Iterative Redesign

    Caption: Integrated workflow for cross-validating experimental and computational studies.

    The Experimental Arm: Grounding Predictions in Biological Reality

    The goal of the experimental arm is to produce reliable, quantitative data on the biological activity of the synthesized aziridine derivatives. The choice of assay is paramount and is dictated by the therapeutic hypothesis.

    Key Experimental Assays for Aziridine Derivatives
    • Cytotoxicity Assays (e.g., MTT, LDH): For anticancer applications, assessing general cytotoxicity is a primary screen. The MTT assay, which measures metabolic activity, is a common starting point.[5] However, given that aziridines can be highly reactive, it's crucial to validate findings with a secondary assay, such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity and can distinguish between cytostatic and cytotoxic effects.[5]

    • Enzyme Inhibition Assays: If the aziridine derivative is designed to inhibit a specific enzyme, a direct enzymatic assay is the gold standard. This provides a direct measure of target engagement and yields an IC50 value that is more directly comparable to docking scores than cellular assay data.

    • Antimicrobial Assays (MIC/MBC): For antibacterial applications, determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant bacterial strains is standard.[6]

    Protocol: A Self-Validating MTT Cytotoxicity Assay

    This protocol is designed to be self-validating through the inclusion of appropriate controls.

    • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours. Causality: This allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring reproducibility.

    • Compound Preparation: Prepare a 2x concentrated serial dilution of the aziridine derivatives in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for 48-72 hours. Causality: The incubation time should be sufficient for the compound to exert its effect, typically spanning two cell cycles.

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis:

      • Normalize the data to the vehicle control (100% viability) and a media-only blank (0% viability).

      • Plot the normalized viability against the log of the compound concentration.

      • Fit the data to a four-parameter logistic regression curve to determine the IC50 value.

      • Validation Check: The positive control (Doxorubicin) should yield an IC50 value within the expected range for the cell line used.

    The Computational Arm: Generating Testable Hypotheses

    Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[3][7] For aziridine derivatives, this helps rationalize why one compound is more potent than another and guides the design of new, improved analogs.

    Choosing the Right Tools

    A variety of docking software is available, including AutoDock, GOLD, and Glide.[8] AutoDock is a widely used and freely available tool that employs a Lamarckian genetic algorithm to explore ligand conformations.[3] The choice of software is often less critical than the careful preparation of the protein and ligand structures and the validation of the docking protocol itself.

    Protocol: A Validated Molecular Docking Workflow

    This protocol incorporates a crucial re-docking step to validate the procedure's accuracy.

    DockingWorkflow cluster_prep Preparation cluster_validation Protocol Validation cluster_docking Docking Simulation p_prep 1. Protein Preparation (PDB, Add Hydrogens, Assign Charges) grid 3. Grid Box Generation (Define Binding Site) p_prep->grid l_prep 2. Ligand Preparation (2D->3D, Assign Charges, Define Torsions) run_dock 4. Run Docking Algorithm (e.g., Lamarckian GA) l_prep->run_dock extract Extract Co-crystallized Ligand redock Re-dock Ligand into Active Site extract->redock rmsd Calculate RMSD (< 2.0 Å is success) redock->rmsd rmsd->grid Validated Protocol grid->run_dock analyze 5. Analyze Results (Rank by Score, Visualize Poses) run_dock->analyze

    Caption: Step-by-step molecular docking workflow with an integrated validation loop.
    • Protein Preparation:

      • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

      • Remove water molecules and any non-essential co-factors.

      • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Causality: Correct protonation states and charges are essential for accurately calculating electrostatic interactions, which are a key component of docking scoring functions.

    • Ligand Preparation:

      • Draw the 2D structures of the aziridine derivatives and convert them to 3D structures.

      • Perform energy minimization using a suitable force field.

      • Define rotatable bonds and assign partial charges.

    • Protocol Validation (Self-Validation):

      • If a co-crystallized ligand is present in the PDB structure, extract it.

      • Re-dock this native ligand back into the protein's binding site using your intended docking parameters.

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.[9]

    • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the target protein. Causality: The search algorithm will only explore ligand conformations within this defined space, focusing computational effort on the relevant area.

    • Docking Execution: Run the docking algorithm for each aziridine derivative. The software will generate multiple possible binding poses and rank them using a scoring function, which estimates the binding free energy (e.g., in kcal/mol).

    • Results Analysis:

      • The top-ranked pose (usually with the lowest binding energy score) is considered the most probable binding mode.

      • Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

    The Bridge: Cross-Validation and Data Interpretation

    This is the most critical phase, where the two datasets are compared. A perfect one-to-one correlation between docking scores and experimental IC50 values is rarely achieved.[10][11] This is not a failure of the methodology but an expected outcome due to the inherent simplifications in docking algorithms.

    Key Reasons for Discrepancies:

    • Scoring Function Imperfections: Scoring functions are approximations and may not perfectly capture all aspects of binding, such as entropy and desolvation effects.[10]

    • Experimental vs. Theoretical Conditions: An IC50 value is derived from a complex biological system (e.g., a cell), while a docking score represents an idealized interaction between a single ligand and a rigid protein in a vacuum.[10]

    • Covalent Interactions: Standard docking protocols are designed for non-covalent interactions and may not accurately model the reactive alkylation potential of aziridines without specialized covalent docking modules.

    A Hypothetical Case Study

    Let's consider a series of aziridine derivatives designed to inhibit a specific kinase.

    Compound IDR-GroupExperimental IC50 (µM)Docking Score (kcal/mol)Key Predicted Interactions
    AZ-01 -H5.2-7.8H-bond with hinge residue GLU-91
    AZ-02 -Cl1.5-8.9H-bond (GLU-91), Halogen bond (LEU-25)
    AZ-03 -OCH38.9-9.1H-bond (GLU-91), Steric clash with MET-88
    AZ-04 -OH0.8-8.5H-bond (GLU-91), H-bond (ASP-150)
    Analysis and Interpretation
    • Good Correlation (AZ-01 vs. AZ-02): The addition of a chloro group in AZ-02 improves the experimental IC50 from 5.2 µM to 1.5 µM. The docking results corroborate this, showing a more favorable (more negative) docking score. The predicted halogen bond with LEU-25 provides a testable hypothesis for the improved activity.

    • Poor Correlation (AZ-03): AZ-03 has the best docking score (-9.1 kcal/mol) but is the weakest compound experimentally (IC50 = 8.9 µM). This is a classic example of where cross-validation is vital. The docking visualization reveals a potential steric clash, which the scoring function may have inadequately penalized. This insight prevents the team from pursuing further methoxy substitutions.

    • Insightful Correlation (AZ-04): AZ-04 is the most potent compound (IC50 = 0.8 µM), but its docking score is not the best. Analysis of the binding pose reveals it forms an additional, crucial hydrogen bond with ASP-150. This suggests that this specific interaction is highly favorable for activity, a detail that the raw score alone did not capture. This becomes a key learning for future designs.

    The goal is not to achieve a perfect R² value but to establish a Structure-Activity Relationship (SAR) that is consistent across both models. The combined analysis allows for the prioritization of compounds that have both strong experimental activity and a computationally plausible binding mode.

    Conclusion and Best Practices

    Cross-validating experimental and computational data is an indispensable strategy in modern drug discovery, particularly for challenging scaffolds like aziridines. By treating the two approaches as complementary partners, researchers can build a more complete and reliable understanding of their system.

    Key Takeaways:

    • Trust but Verify: Use experimental data to validate computational hypotheses and computational visualization to explain experimental results.

    • Embrace Discrepancies: A lack of correlation is not a failure but an opportunity for deeper learning. Investigate outliers to understand the limitations of your models.

    • Validate Your Protocols: A re-docking experiment is a non-negotiable step to ensure the reliability of your computational workflow.

    • Think Beyond the Score: The true value of docking lies in the 3D visualization of the binding pose, which provides structural hypotheses that raw affinity scores cannot.

    By integrating these principles, research teams can make more informed decisions, reduce wasted resources on unpromising candidates, and accelerate the journey from initial hit to a clinically viable drug candidate.

    References

    • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

    • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

    • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. Retrieved February 13, 2026, from [Link]

    • ResearchGate. (2017). What would be the reasons of the unmatching between docking scores and IC50 values?. ResearchGate. [Link]

    • Kowalczyk, A., Pieczonka, A., Hac-Wydro, K., & Stączek, P. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules (Basel, Switzerland), 23(1), 2. [Link]

    • Kowalczyk, A., Pieczonka, A., Kassassir, H., Rachwalski, M., & Stączek, P. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 29(3), 670. [Link]

    • Gothwal, A., Khan, I., Gupta, A., Kumar, R., & Sharma, A. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central, 2(1), 1011. [Link]

    • Al Zadjali, M. A., Al-Kharousi, A. S., Al-Abri, M. S., Al-Sabahi, J. N., & Al-Kasbi, G. S. (2023). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. International Journal of Molecular Sciences, 24(15), 12140. [Link]

    • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

    • Singh, A., & Parle, A. (2023). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 16(1), 283-289. [Link]

    • Semantic Scholar. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Semantic Scholar. [Link]

    • Taia, A. O., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

    • ResearchGate. (2022). A correlation graph for docking predicted activity and IC50 values. ResearchGate. [Link]

    • ResearchGate. (2017). What's the relation between the IC50 value and the goldscore function (docking)?. ResearchGate. [Link]

    • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

    • Shaikh, R. A., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Molecules, 27(10), 3122. [Link]

    • Semantic Scholar. (n.d.). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. Semantic Scholar. [Link]

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    Safety Operating Guide

    Operational Guide: Disposal & Handling of (R)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Core Directive

    Do not dispose of (R)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol directly into municipal drains or standard organic waste streams without prior chemical deactivation.

    This compound contains a strained aziridine ring , classifying it as a potent alkylating agent. While valuable as a chiral auxiliary, its electrophilic nature poses significant biological risks (DNA alkylation) and environmental hazards.

    Immediate Action Plan:

    • Isolate: Segregate all waste streams containing this compound.

    • Deactivate: Perform the acid-catalyzed ring-opening protocol (Section 4) to neutralize the alkylating potential.

    • Dispose: Label the deactivated mixture as "Hazardous Chemical Waste" (Non-P-listed, but treated as high-toxicity organic).

    Hazard Identification: The Aziridine Risk

    To handle this compound safely, one must understand the source of its danger. The toxicity is not random; it is structural.

    • Ring Strain: The three-membered aziridine ring possesses approximately 26-27 kcal/mol of ring strain energy. This thermodynamic instability drives the ring to open violently upon contact with nucleophiles (e.g., biological amines in DNA/proteins).

    • Stereochemistry & Lipophilicity: The (R)-alpha-methylbenzyl group adds significant lipophilicity. Unlike simple ethyleneimine (water-soluble), this derivative can penetrate lipid bilayers (skin/cell membranes) efficiently, increasing the systemic absorption risk.

    • Mechanism of Toxicity: It acts as a direct-acting alkylating agent . Upon protonation (in vivo or in vitro), the ring becomes an aziridinium ion—a "spring-loaded" electrophile that irreversibly binds to nucleophiles.

    Personal Protective Equipment (PPE) Matrix

    Standard nitrile gloves are often insufficient for prolonged contact with strained nitrogen heterocycles in organic solvents.

    PPE CategoryRecommendationTechnical Rationale
    Hand Protection Silver Shield (Laminate) or Double-layered Nitrile (min 0.11mm outer).Aziridines can permeate standard nitrile. Laminate offers the highest breakthrough time. If dexterity requires nitrile, change immediately upon splash.
    Respiratory Fume Hood (Required). Volatility is low compared to parent aziridine, but aerosols are highly toxic. N95/P100 is secondary; engineering controls are primary.
    Eye/Face Chemical Goggles + Face Shield. Risk of severe corneal damage due to alkylation. Safety glasses are insufficient for liquid handling.
    Body Tyvek Lab Coat or Chemical Apron.Prevent skin absorption via clothing wicking.

    Chemical Deactivation (Quenching) Protocol

    Objective: Chemically destroy the aziridine ring via acid-catalyzed hydrolysis (Solvolysis) before disposal. Mechanism: Protonation of the nitrogen forms a highly reactive aziridinium species, which is then opened by a nucleophile (water/chloride), yielding a stable, non-toxic amino alcohol/chloride.

    Reagents Required[1][2]
    • Acid source: 1M Sulfuric Acid (

      
      ) or 1M Hydrochloric Acid (
      
      
      
      ).
    • Co-solvent: Ethanol, Methanol, or Dichloromethane (DCM). Critical: The target molecule is lipophilic; it will not dissolve in aqueous acid alone.

    • Neutralizer: Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ).
    Step-by-Step Procedure
    • Preparation:

      • Perform all work in a functioning fume hood.[1][2]

      • Place the reaction vessel in a secondary containment tray.

      • Cooling: If quenching >5g, cool the mixture to 0°C (ice bath) to manage the exotherm of ring opening.

    • Dissolution (The Co-Solvent Step):

      • Dissolve the aziridine waste in a minimal amount of DCM or Methanol .

      • Why? This ensures a homogeneous phase. If you add aqueous acid to the neat oil, a biphasic system forms, and the aziridine in the organic layer will not hydrolyze, leaving active hazard in the waste.

    • Acidification (Ring Opening):

      • Slowly add 1M

        
          (or HCl) to the solution with stirring.
        
      • Ratio: Use at least 5 molar equivalents of acid relative to the aziridine.

      • pH Check: Ensure pH < 2.

      • Reaction Time: Stir at room temperature for 2 hours . (Allowing overnight stirring is best practice for complete destruction).

    • Verification & Neutralization:

      • After stirring, the ring is open. The solution now contains the ammonium salt of the amino alcohol.

      • Slowly add saturated

        
         or 1M 
        
        
        
        to adjust pH to 6–8.
      • Caution: If carbonate is used, expect gas evolution (

        
        ).
        
    • Final Disposal:

      • Transfer the neutralized mixture to the appropriate waste container (e.g., "Halogenated Organic Waste" if DCM was used, or "Non-Halogenated" if Methanol was used).

    Visualized Workflows

    Diagram 1: The Chemical Mechanism of Deactivation

    This diagram illustrates why acid is required to break the toxic ring.

    AziridineQuench Start (R)-Aziridine (Toxic/Strained) Acid Add H+ (Acid) (Protonation) Start->Acid Intermediate Aziridinium Ion (Highly Reactive) Acid->Intermediate Activation Nucleophile Nucleophilic Attack (H2O / Cl-) Intermediate->Nucleophile End Ring-Opened Amine (Deactivated/Safe) Nucleophile->End Ring Opening

    Caption: Acid-catalyzed solvolysis converts the strained, toxic aziridine ring into a stable, linear amino-alcohol derivative.

    Diagram 2: Disposal Decision Logic

    Follow this workflow to determine the correct waste stream.

    DisposalWorkflow Start Waste Containing (R)-Aziridine Derivative IsPure Is it pure compound or concentrated stock? Start->IsPure Quench Perform Acid Hydrolysis (See Protocol Sec. 4) IsPure->Quench Yes (High Risk) SolventCheck Identify Co-Solvent Used IsPure->SolventCheck No (Dilute Reaction Mix) Quench->SolventCheck HaloWaste Dispose: Halogenated Organic Waste SolventCheck->HaloWaste Contains DCM/Chloroform NonHaloWaste Dispose: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste Contains MeOH/EtOH/Ethyl Acetate

    Caption: Operational decision tree for segregating and treating aziridine waste streams.

    Regulatory & Waste Classification (RCRA Context)

    While the parent compound Aziridine (Ethyleneimine) is a P-listed waste (P054) under US EPA RCRA regulations, substituted derivatives like (R)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol are generally not automatically P-listed unless specifically named.

    However, due to its toxicity profile, it must be managed as Hazardous Waste .

    • Recommended Labeling:

      • Primary Hazard: Toxic / Irritant.

      • Chemical Contents: "(R)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol (Deactivated) in [Solvent Name]."

      • Waste Codes (Typical):

        • D001 (Ignitable - if in flammable solvent).

        • D002 (Corrosive - if not fully neutralized).

        • D003 (Reactive - if unquenched, though rare for this specific derivative).

    Best Practice: Treat this waste with the same rigor as P-listed waste. Do not mix with oxidizers or strong acids in the waste container to prevent secondary reactions.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

    • Sigma-Aldrich. (2023).[4] Safety Data Sheet: (S)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol.

    • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

    • BenchChem. (2025).[2] Essential Guide to the Safe Disposal of Aziridine and Derivatives.

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.